H-SER-ASP-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBDLMWICBSCY-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2543-31-9 | |
| Record name | Serylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
H-SER-ASP-OH chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (H-SER-ASP-OH). This document is intended to be a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology.
Chemical Structure and Identification
This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid, joined by a peptide bond.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | --INVALID-LINK-- |
| CAS Number | 2543-31-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₂N₂O₆ | --INVALID-LINK-- |
| Canonical SMILES | C(--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)C(=O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | --INVALID-LINK-- |
| InChIKey | VBKBDLMWICBSCY-IMJSIDKUSA-N | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 220.18 g/mol | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| logP (Experimental) | -5.32 | --INVALID-LINK-- |
| logP (Calculated) | -5.2 | --INVALID-LINK-- |
| Aqueous Solubility | Likely soluble | Inferred from its short, polar nature[1][2] |
| pKa (Estimated) | ~2.1 (α-COOH), ~3.9 (Asp side-chain COOH), ~9.2 (α-NH₂) | Estimated based on constituent amino acids |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and quality control of this compound.
Mass Spectrometry
Predicted Fragmentation Pattern: The primary fragmentation in peptide mass spectrometry occurs at the peptide bonds. For this compound, the main fragmentation would involve the cleavage of the amide bond between the serine and aspartic acid residues, leading to the formation of b- and y-ions.
Predicted major fragmentation of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
An experimental ¹H NMR spectrum for this compound is not publicly available. However, a predicted spectrum can be generated based on the known chemical shifts of its constituent amino acids in a peptide context.
Predicted ¹H NMR Chemical Shifts (in D₂O):
-
Serine α-H: ~4.5 ppm (dd)
-
Serine β-H: ~3.9 ppm (m)
-
Aspartic Acid α-H: ~4.7 ppm (dd)
-
Aspartic Acid β-H: ~2.8-2.9 ppm (m)
Biological Activity and Signaling Pathways
The biological role of this compound is currently described as a metabolite. It has been detected in the bacterium Aeromonas veronii.[3] While specific signaling pathways involving this dipeptide have not been elucidated, the roles of its constituent amino acids and other dipeptides provide context for its potential functions.
Dipeptides are increasingly recognized for their roles beyond simple protein building blocks, including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, this compound may play a role in bacterial metabolism or intercellular signaling.
Hypothetical Signaling Pathway Involvement:
Based on the known functions of its constituent amino acids, this compound could potentially be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For instance, its cleavage by a dipeptidase could release serine and aspartate, which could then enter their respective metabolic or signaling pathways.
Hypothetical metabolic fate of this compound.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.
Workflow Diagram:
SPPS workflow for this compound synthesis.
Detailed Methodology:
-
Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection (Ser): Repeat step 2.
-
Washing: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Purification by Reverse-Phase HPLC
This protocol is a general guideline for the purification of polar peptides.
Workflow Diagram:
RP-HPLC purification workflow for this compound.
Detailed Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating polar peptides.
-
Fraction Collection: Collect fractions as the peptide elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.
Bioassay: Enzymatic Cleavage Assay
This protocol can be used to assess the stability of this compound in the presence of peptidases or to screen for enzymes that can cleave it.
Workflow Diagram:
Enzymatic cleavage assay workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the peptidase to be tested in the same buffer.
-
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme solution to initiate the reaction. Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA).
-
Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the remaining this compound and the cleavage products (L-serine and L-aspartic acid).
-
Data Analysis: Plot the concentration of this compound over time to determine the rate of enzymatic cleavage.
This technical guide provides a solid foundation for researchers working with this compound. As research progresses, further details on its biological functions and interactions are anticipated to emerge.
References
A Technical Guide to N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DacD): A Key Enzyme in Bacterial Lysine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD), also referred to as DapE. This enzyme plays a critical role in the lysine biosynthesis pathway of most bacteria, making it an attractive target for the development of novel antimicrobial agents. This document details the biological function of DacD, summarizes key quantitative data, provides experimental protocols for its study, and visualizes its place in the relevant metabolic pathway.
Core Biological Function
N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD) is a metallohydrolase that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][2] This reaction is a crucial step in the succinylase variant of the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in the majority of Gram-negative and many Gram-positive bacteria.[3][4]
The products of this pathway, meso-diaminopimelate (m-DAP) and lysine, are essential components for bacterial survival.[5] Specifically, m-DAP is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine fulfills a similar role in the cell wall of most Gram-positive bacteria. Additionally, lysine is one of the 20 proteinogenic amino acids required for protein synthesis.
Since mammals do not possess the enzymatic machinery for lysine biosynthesis, they must acquire it through their diet, making it an essential amino acid for humans. The absence of this pathway in humans makes its constituent enzymes, including DacD, promising targets for the development of selective antibacterial drugs. Genetic deletion of the dapE gene, which encodes for DacD, has been shown to be lethal in bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplied in the growth media, highlighting the enzyme's essentiality.
Quantitative Data Summary
The enzymatic activity of DacD has been characterized in several bacterial species. The following tables summarize key kinetic parameters and inhibition constants for DacD from various sources.
Table 1: Michaelis-Menten Kinetic Parameters for DacD
| Bacterial Source | Substrate | Km (mM) | kcat (s-1) | Metal Cofactor | Reference |
| Escherichia coli | N-succinyl-L-diaminopimelic acid | 0.4 | 16,000 min-1 | Co2+/Zn2+ | |
| Haemophilus influenzae | N-succinyl-L,L-diaminopimelic acid | 730 ± 15 | 140 ± 10 | Zn2+ | |
| Haemophilus influenzae (H67A mutant) | N-succinyl-L,L-diaminopimelic acid | 1.4 ± 0.3 | 1.5 ± 0.5 | Zn2+ |
Table 2: Inhibition Constants (Ki and IC50) for DacD Inhibitors
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |
| L-Captopril | Haemophilus influenzae DacD | 1.8 | 3.3 | Competitive | |
| L-Captopril | Neisseria meningitidis DacD | 2.8 | - | Competitive | |
| L-Penicillamine | Haemophilus influenzae DacD | 4.6 | 13.7 | Competitive | |
| D-Penicillamine | Haemophilus influenzae DacD | - | 50 | - | |
| Pyrazole analog 7d | Haemophilus influenzae DacD | - | 17.9 ± 8.0 | - | |
| (R)-enantiomer of ɑ-methyl analog 7q | Haemophilus influenzae DacD | 17.3 ± 2.8 | 18.8 | - | |
| Sulfate | Neisseria meningitidis DacD | - | 13,800 ± 2,800 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of DacD. Below are protocols for common experiments related to this enzyme.
A common method for obtaining purified DacD involves recombinant expression in E. coli.
-
Cloning: The dapE gene from the target bacterium is amplified via PCR and cloned into an appropriate expression vector, often containing a polyhistidine tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
-
Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DacD is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification: For higher purity, size-exclusion chromatography can be performed to separate the protein from any remaining contaminants and aggregates.
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
The activity of DacD can be monitored by measuring the decrease in absorbance of the substrate's amide bond or by quantifying the product formation.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the substrate N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) at various concentrations, and the purified DacD enzyme.
-
Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The hydrolysis of the amide bond in L,L-SDAP can be monitored by the decrease in absorbance at 225 nm using a UV-Vis spectrophotometer.
-
Alternative Ninhydrin-based Assay: An alternative method involves quantifying the primary amine product formed.
-
A synthetic substrate, N6-methyl-L,L-SDAP, can be used.
-
The reaction is stopped at various time points by adding an acid (e.g., HCl).
-
Ninhydrin reagent is added, and the mixture is heated to allow for color development with the primary amine product.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Initial reaction velocities are calculated from the linear portion of the reaction progress curve. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Logical Relationships
DacD is a key enzyme in the lysine biosynthesis pathway. The following diagrams illustrate the succinylase branch of this pathway and a general workflow for studying DacD.
Caption: The succinylase branch of the bacterial lysine biosynthesis pathway, highlighting the central role of DacD.
Caption: A generalized experimental workflow for the study of DacD and the development of its inhibitors.
References
- 1. Structural Basis for Catalysis by the Mono and Dimetalated forms of the dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial N-succinyl-L-diaminopimelic acid desuccinylase. Purification, partial characterization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eolss.net [eolss.net]
- 5. ecommons.luc.edu [ecommons.luc.edu]
In-Depth Technical Guide to the Synthesis and Purification of H-Ser-Asp-OH
This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide H-Ser-Asp-OH, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are based on established principles of Solid-Phase Peptide Synthesis (SPPS), with a focus on practical application and the mitigation of common side reactions.
Overview of Synthesis and Purification Strategy
The synthesis of this compound is most effectively achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the sequential addition of amino acids to a solid support, or resin. The synthesis begins from the C-terminal amino acid (Aspartic Acid) and proceeds to the N-terminal amino acid (Serine). The Nα-amino group of each amino acid is temporarily protected with the Fmoc group, which is removed with a mild base before the coupling of the next amino acid. The side chains of the amino acids are protected with acid-labile groups to prevent unwanted reactions.
Following the complete assembly of the dipeptide on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acidic solution. The resulting crude peptide is then purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of a peptide of similar characteristics to this compound, based on a 0.1 mmol scale synthesis. It is important to note that yields for a dipeptide like this compound are generally expected to be higher than those for a larger tetrapeptide, as the number of chemical steps is reduced.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.2 - 0.8 mmol/g | The loading capacity of the resin is a critical factor in optimizing the overall yield. |
| Crude Peptide Yield | 75 - 95% | Based on the initial resin loading; typically higher for shorter peptides. |
| Crude Peptide Purity (by RP-HPLC) | 60 - 80% | Represents the purity of the peptide after cleavage from the resin and before purification. |
| Purified Peptide Yield (after RP-HPLC) | 40 - 60% | The overall yield of the final, highly purified peptide. |
| Final Peptide Purity (by RP-HPLC) | >98% | The purity of the final lyophilized product. |
| Molecular Weight (Monoisotopic) | 220.07 g/mol | Theoretical mass of the [M+H]⁺ ion. |
| Observed Molecular Weight (ESI-MS) | 220.1 ± 0.2 g/mol | Expected result from mass spectrometry analysis of the final product. |
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| Fmoc-Asp(OtBu)-Wang resin | Novabiochem®, CEM Corporation | Pre-loaded resin simplifies the first amino acid attachment. |
| Fmoc-Ser(tBu)-OH | MedChemExpress, Aapptec | The tBu protecting group is acid-labile. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich, Fisher Scientific | Peptide synthesis grade. |
| Piperidine | Sigma-Aldrich | For Fmoc deprotection. |
| N,N'-Diisopropylcarbodiimide (DIC) | Aapptec, ChemPep | Coupling agent. |
| OxymaPure® | CEM Corporation, Novabiochem® | Coupling additive. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich, Thermo Fisher Scientific | For cleavage and deprotection. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger for cleavage. |
| Dichloromethane (DCM) | Fisher Scientific | For washing the resin. |
| Diethyl ether | Sigma-Aldrich | For precipitation of the crude peptide. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC grade for purification. |
Synthesis Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.
Overall workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling:
-
Place Fmoc-Asp(OtBu)-Wang resin (0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection of Aspartic Acid:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF.
-
Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.
-
-
Final Fmoc Deprotection:
-
Wash the resin with DMF (3 x 10 mL).
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
Wash the fully assembled peptidyl-resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).
-
Dry the resin under a stream of nitrogen.
-
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 5 mL) and combine the filtrates.
Crude Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).
-
Method Development (Analytical Scale):
-
Perform an initial analysis on an analytical C18 column to determine the retention time of this compound.
-
A typical gradient is 5% to 95% Mobile Phase B (e.g., 0.1% TFA in acetonitrile) over 30 minutes.
-
-
Preparative Purification:
-
Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be from 5% to 30% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
-
Pooling and Lyophilization:
-
Pool the fractions with a purity of >98%.
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.
-
Mitigation of Aspartimide Formation
A significant side reaction in the synthesis of peptides containing an Asp-Ser sequence is the formation of an aspartimide intermediate.[1] This is particularly problematic during the piperidine-mediated Fmoc deprotection step.[1][2] The aspartimide can lead to racemization of the aspartic acid residue and the formation of undesired β-aspartyl peptides.[1][3]
Aspartimide formation side reaction pathway.
Strategies to Minimize Aspartimide Formation:
-
Use of Pseudoproline Dipeptides: The most effective method is to use a pre-formed pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, for the coupling step. This dipeptide contains a reversible proline-like oxazolidine structure that protects the backbone amide, preventing the cyclization reaction. The pseudoproline is cleaved during the final TFA treatment.
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution can reduce the basicity and suppress aspartimide formation.
-
Use of Bulky Side-Chain Protecting Groups for Asp: While OtBu is standard, employing more sterically hindered protecting groups on the aspartic acid side chain can also reduce the rate of aspartimide formation.
Biological Context
This compound is a dipeptide that has been identified as a metabolite. While specific signaling pathways directly involving this compound are not well-characterized in the current literature, dipeptides and short peptides are known to play various roles in biological systems. For instance, some peptides act as signaling molecules themselves or as building blocks for larger, biologically active proteins. The synthesis of pure this compound is crucial for further investigation into its potential biological functions.
Conclusion
The synthesis and purification of this compound can be successfully achieved using Fmoc-based Solid-Phase Peptide Synthesis and RP-HPLC. Careful consideration of the potential for aspartimide formation at the Asp-Ser linkage and the implementation of mitigation strategies are critical for obtaining a high-purity final product. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and development purposes.
References
The Emerging Roles of the Ser-Asp Moiety in Cellular Processes: A Technical Overview
For Immediate Release
[Shanghai, China] – November 27, 2025 – This technical guide provides a comprehensive analysis of the biochemical significance of the H-SER-ASP-OH dipeptide and the broader implications of the Serine-Aspartate (Ser-Asp) motif in critical cellular functions. While existing research primarily identifies this compound as a metabolite, this document synthesizes current knowledge to highlight the functional importance of the Ser-Asp sequence within larger biomolecular contexts, offering valuable insights for researchers, scientists, and professionals in drug development.
The Ser-Asp dipeptide, a product of protein catabolism, is increasingly recognized not as a passive byproduct, but as a key to understanding fundamental enzymatic mechanisms and cellular regulation, particularly in processes such as biomineralization and cell differentiation.
This compound: A Metabolite with Latent Significance
The dipeptide this compound, also known as Ser-Asp, is composed of L-serine and L-aspartic acid residues. It is recognized as a metabolite in various organisms[1][2]. While direct evidence of this compound acting as a standalone signaling molecule in cellular pathways is currently limited, its constituent amino acids and their presence in specific motifs within proteins underscore its importance. The primary source of this dipeptide in biological systems is the degradation of proteins[].
The Ser-Asp Dyad in Enzymatic Catalysis: The Serine Protease Catalytic Triad
A classic example of the functional synergy between serine and aspartate residues is found in the catalytic triad of serine proteases. This triad, typically consisting of Serine, Histidine, and Aspartate (Ser-His-Asp), is a cornerstone of the hydrolytic activity of a vast range of enzymes[4][5].
In this arrangement, the aspartate residue's negatively charged carboxyl group orients the histidine residue through a hydrogen bond. This orientation allows the histidine to act as a general base, accepting a proton from the serine's hydroxyl group. This process dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a peptide bond, leading to its cleavage.
The Role of Ser-Asp Rich Motifs in Biomineralization
The "acidic serine- and aspartate-rich motif" (ASARM) is a functional domain found in the Small Integrin-Binding Ligand N-linked Glycoprotein (SIBLING) family of proteins, which are crucial for bone mineralization. These motifs, characterized by a high concentration of serine and aspartate residues, are potent inhibitors of matrix mineralization. The ASARM peptide fragments are considered bioactive and not merely byproducts of bone metabolism.
The high density of negatively charged aspartate residues in these motifs is thought to play a key role in binding to hydroxyapatite, the primary mineral component of bone. Furthermore, peptides containing repeating Asp-Ser-Ser or poly-aspartate sequences have been successfully utilized for bone-targeting drug delivery, leveraging their high affinity for bone tissue.
Pharmacological Potential of Ser-Asp Containing Peptides
Recent research has demonstrated the bioactivity of synthetic peptides incorporating the Ser-Asp sequence. A notable example is the octapeptide pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-Asn, which has been shown to promote differentiation in the human myeloblastic leukemia cell line HL-60. This finding suggests that peptides containing the Ser-Asp motif may have therapeutic applications in oncology and regenerative medicine.
Quantitative Data on Related Peptides and Amino Acids
While specific quantitative data for the this compound dipeptide is not extensively available, data from studies on related peptides and the individual amino acids provide valuable context.
| Compound/Peptide | Biological Effect | Cell Line/System | Effective Concentration | Reference |
| pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-Asn | Promotes differentiation | HL-60 | Not specified | |
| D-Aspartate | Stimulates spermatogonial proliferation | Mouse spermatogonial GC-1 cells | Not specified | |
| L-Aspartate | Limiting metabolite for proliferation under hypoxia | Various cancer cell lines | Not specified |
Experimental Protocols
General Protocol for Assessing Peptide Effects on Cell Proliferation
This protocol outlines a general workflow for investigating the effect of a peptide such as this compound on the proliferation of a given cell line.
Methodology:
-
Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of final concentrations for treatment. Replace the culture medium in the wells with medium containing the different peptide concentrations. Include a vehicle control.
-
Incubation: Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, add a cell viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation period with the reagent, measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the peptide concentration to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Future Directions and Conclusion
The dipeptide this compound, while a simple metabolite, represents a functionally significant motif in cellular biology. The Ser-Asp dyad is fundamental to the catalytic activity of numerous enzymes and plays a crucial role in the protein-mediated regulation of biomineralization. The demonstrated bioactivity of a synthetic peptide containing a Ser-Asp sequence opens avenues for the design of novel therapeutics.
Future research should focus on elucidating any direct signaling roles of the this compound dipeptide and further exploring the therapeutic potential of peptides rich in serine and aspartate. A deeper understanding of the cellular uptake, metabolism, and potential receptor interactions of this dipeptide will be critical for advancing our knowledge in this area.
This technical guide consolidates the current understanding of the this compound dipeptide and the Ser-Asp motif, providing a foundation for future investigations into their roles in cellular processes and their potential for drug development.
References
Serylaspartic Acid and the Pivotal Role of Aspartate as a Signaling Molecule: A Technical Guide
Introduction
Serylaspartic acid is a dipeptide composed of the amino acids L-serine and L-aspartic acid. While research on serylaspartic acid as a distinct signaling entity is limited, one of its constituent amino acids, aspartic acid (aspartate), has been identified as a crucial signaling molecule in a variety of biological contexts. This technical guide will provide an in-depth exploration of aspartate's role as a signaling molecule, with a particular focus on its functions in cancer biology and neuroendocrine processes. This guide is intended for researchers, scientists, and professionals in drug development.
Aspartic acid, a non-essential amino acid, is well-known for its metabolic roles, including its participation in the urea cycle and as a precursor for nucleotide and protein synthesis.[1][2] However, emerging evidence has solidified its function as an extracellular signaling molecule, capable of activating specific cell surface receptors and initiating downstream signaling cascades that regulate cellular behavior.[3][4] This guide will delve into the mechanisms of aspartate signaling, its physiological and pathological consequences, and the experimental methodologies used to investigate these processes.
Aspartate Signaling in Cancer Metastasis
Recent groundbreaking research has implicated extracellular aspartate as a key driver of lung metastasis, particularly in breast cancer. The lung microenvironment is uniquely rich in aspartate, which creates a permissive niche for the colonization and proliferation of disseminated cancer cells.
The signaling cascade initiated by aspartate in this context is multifaceted and leads to a profound reprogramming of cancer cell behavior, enhancing their aggressiveness. The key steps in this pathway are outlined below:
-
Receptor Activation : Extracellular aspartate acts as a ligand for the ionotropic N-methyl-D-aspartate (NMDA) receptor on the surface of cancer cells. The binding of aspartate to the NMDA receptor triggers its activation.
-
Downstream Signaling : Activation of the NMDA receptor initiates a signaling cascade that involves the transcription factor CREB (cAMP response element-binding protein). This leads to the CREB-dependent expression of deoxyhypusine hydroxylase (DOHH).
-
Translational Reprogramming : DOHH is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. Hypusinated eIF5A drives an alternative translational program in cancer cells.
-
Extracellular Matrix Remodeling : This alternative translation program has a central hub in Transforming Growth Factor-β (TGF-β) signaling. The activation of TGF-β signaling promotes the synthesis and deposition of collagen, which remodels the extracellular matrix to create a more favorable environment for metastatic growth.
This pathway highlights how a metabolite, aspartate, can function as a potent signaling molecule in the tumor microenvironment to drive disease progression.
Quantitative Data on Aspartate-Driven Metastasis
While specific quantitative data from a single comprehensive source is not available in the provided search results, the following table summarizes the key quantitative and qualitative findings from the described studies.
| Parameter | Finding | Significance | Reference |
| Aspartate Concentration | High concentrations of aspartate were found in the lung interstitial fluid of patients and mice with breast cancer. | Suggests a role for aspartate in creating a pre-metastatic niche. | |
| NMDA Receptor Expression | Elevated expression of the NMDA receptor subunit that binds aspartate was observed in human lung tumor samples from patients with metastatic breast cancer compared to metastases from other organs. | Indicates the relevance of the NMDA receptor in aspartate signaling in lung metastases. | |
| eIF5A Hypusination | Increased eIF5A hypusination was associated with higher cancer aggressiveness of lung metastases. In mice pre-treated with aspartate, metastases displayed increased eIF5A hypusination. | Confirms the role of aspartate in activating the eIF5A-mediated translational program. | |
| Collagen Synthesis | Aspartate-induced signaling leads to increased collagen production. | Demonstrates the mechanism by which aspartate signaling remodels the tumor microenvironment. |
D-Aspartic Acid in Neuroendocrine Function
In addition to the role of L-aspartate in cancer, its stereoisomer, D-aspartic acid (D-Asp), functions as a significant signaling molecule in the nervous and neuroendocrine systems. D-Asp is involved in both nervous system development and the regulation of hormone synthesis and release.
Key functions of D-aspartic acid signaling include:
-
Neurotransmission : D-Asp acts as a neurotransmitter or neuromodulator and has been found in synaptosomes and synaptic vesicles. It can be released upon chemical or electrical stimuli and is transported from the synaptic cleft by a specific transporter.
-
Hormone Regulation : In the hypothalamus, D-Asp enhances the release of gonadotropin-releasing hormone (GnRH) and induces the synthesis of oxytocin and vasopressin mRNA. In the pituitary gland, it stimulates the secretion of prolactin (PRL), luteinizing hormone (LH), and growth hormone (GH). In the testes, D-Asp is involved in the release of testosterone and progesterone.
-
Receptor Interaction : D-aspartic acid is an agonist for the NMDA receptor, similar to L-aspartate and glutamate.
The diverse roles of D-aspartic acid underscore the importance of this amino acid as a versatile signaling molecule in the neuroendocrine system.
Signaling Pathways and Experimental Workflows
Aspartate Signaling Pathway in Lung Metastasis
The following diagram illustrates the signaling cascade initiated by extracellular aspartate in cancer cells, leading to enhanced lung metastasis.
Caption: Aspartate signaling pathway in cancer metastasis.
Experimental Workflow for Investigating Aspartate Signaling
This diagram outlines a typical experimental workflow to investigate the role of aspartate signaling in cancer cell biology.
Caption: Workflow for studying aspartate signaling.
Experimental Protocols
This section provides an overview of key experimental protocols used to elucidate the signaling roles of aspartate.
Cell Culture and Treatment
-
Cell Lines : Breast cancer cell lines (e.g., MDA-MB-231) or other cancer cell lines relevant to the study.
-
Culture Conditions : Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Aspartate Treatment : Cells are treated with varying concentrations of L-aspartate. A vehicle control (e.g., PBS) is run in parallel. Treatment duration can range from hours to days depending on the endpoint being measured.
Western Blotting
-
Objective : To quantify the protein levels of key signaling molecules.
-
Procedure :
-
Cell lysates are prepared from control and aspartate-treated cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NMDA receptor subunits, phosphorylated CREB, DOHH, hypusinated eIF5A, collagen type I).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective : To measure the mRNA expression levels of target genes.
-
Procedure :
-
Total RNA is extracted from control and aspartate-treated cells.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using gene-specific primers for DOHH, collagen isoforms, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
In Vivo Aspartate Administration in Mouse Models
-
Objective : To assess the in vivo effects of elevated aspartate on metastasis.
-
Procedure :
-
Metastatic breast cancer cells are injected into immunodeficient mice (e.g., via tail vein).
-
Mice are treated with daily intraperitoneal injections of L-aspartate or a control solution for a specified period.
-
At the end of the experiment, lungs are harvested.
-
Metastatic burden is quantified by histological analysis (e.g., H&E staining) or by measuring the number and size of metastatic nodules.
-
Lung tissue can be further analyzed by Western blotting or immunohistochemistry for the signaling molecules of interest.
-
Measurement of Aspartate Concentration
-
In Vivo Samples : Interstitial fluid from tissues can be collected for aspartate measurement using techniques like mass spectrometry.
-
In Vitro/In Cellulo :
-
Colorimetric Assays : Commercially available kits can measure the activity of aspartate aminotransferase (AST), which uses aspartate as a substrate, as an indirect measure of aspartate metabolism.
-
Genetically Encoded Biosensors : A recently developed GFP-based sensor, jAspSnFR3, allows for the dynamic measurement of aspartate concentrations in living cells by monitoring changes in fluorescence intensity.
-
Receptor Binding Assays
-
Objective : To quantify the binding affinity of aspartate to its receptor.
-
Procedure :
-
Membrane preparations from cells expressing the NMDA receptor are incubated with a radiolabeled ligand (e.g., [3H]-glutamate or a specific NMDA receptor antagonist).
-
Competition binding experiments are performed by adding increasing concentrations of unlabeled aspartate.
-
The amount of bound radioligand is measured, and the inhibition constant (Ki) for aspartate is calculated.
-
Conclusion
The recognition of aspartic acid as a signaling molecule has opened new avenues for understanding complex biological processes, from cancer progression to neuroendocrine regulation. While the direct signaling role of serylaspartic acid remains to be fully elucidated, the profound effects of its constituent, aspartate, are clear. The aspartate-NMDA receptor signaling axis in cancer metastasis presents a compelling target for therapeutic intervention. Further research into the nuances of aspartate signaling, including the development of more sophisticated tools for its real-time in vivo measurement and the identification of specific inhibitors of its pathological signaling pathways, will be crucial for translating these fundamental discoveries into clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.
References
An In-depth Technical Guide to H-SER-ASP-OH (Seryl-Aspartic Acid)
CAS Number: 2543-31-9
This technical guide provides a comprehensive overview of the dipeptide H-SER-ASP-OH, also known as Seryl-Aspartic Acid. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, purification, and biological significance.
Core Chemical and Physical Properties
This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid linked by a peptide bond. Its structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₆ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | [1] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C |
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method allows for the sequential addition of amino acids on a solid resin support, offering high yields and purity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a Wang resin, starting from the C-terminal amino acid, aspartic acid.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added serine residue.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and OtBu).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether. .
-
Experimental Protocol: Purification by Reverse-Phase HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column but a typical gradient might be 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution to separate the target peptide from impurities.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Spectroscopic Data
The following tables summarize the expected NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR chemical shifts in D₂O.
| Atom Designation | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Serine Residue | ||
| α-CH | ~4.0 - 4.2 | ~56 - 58 |
| β-CH₂ | ~3.8 - 3.9 | ~61 - 63 |
| Aspartic Acid Residue | ||
| α-CH | ~4.5 - 4.7 | ~52 - 54 |
| β-CH₂ | ~2.7 - 2.9 | ~38 - 40 |
| Carbonyl Carbons | ||
| Ser C=O | - | ~172 - 174 |
| Asp C=O (amide) | - | ~174 - 176 |
| Asp C=O (side chain) | - | ~177 - 179 |
Mass Spectrometry (MS)
Expected mass-to-charge ratios (m/z) for different ionization states.
| Ion | Calculated m/z |
| [M+H]⁺ | 221.08 |
| [M+Na]⁺ | 243.06 |
| [M-H]⁻ | 219.06 |
Biological Significance and Role in Signaling
While the biological functions of the free dipeptide this compound are not extensively characterized, the Ser-Asp (SD) motif is a recurring sequence in proteins and plays a significant role in various biological processes, particularly in the context of post-translational modifications and protein-protein interactions.
The Acidic Serine- and Aspartate-Rich Motif (ASARM)
The Ser-Asp sequence is a key component of the Acidic Serine- and Aspartate-Rich Motif (ASARM) found in the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family of proteins.[2] These proteins are crucial for bone and dentin mineralization. The ASARM peptide is believed to regulate mineralization by inhibiting hydroxyapatite formation.[2]
Phosphorylation and Phosphomimicry
The serine residue within the Ser-Asp motif is a potential site for phosphorylation by various kinases. The addition of a negatively charged phosphate group can significantly alter the protein's conformation and its interaction with other molecules. In some signaling pathways, an aspartic acid or glutamic acid residue can functionally mimic a phosphorylated serine, a phenomenon known as phosphomimicry. This suggests that the Ser-Asp motif can act as a molecular switch, with its activity being modulated by phosphorylation.
The diagram below illustrates a simplified model of how ASARM-containing proteins, through their Ser-Asp motif, can influence mineralization and how this process might be regulated by phosphorylation.
Caption: Regulation of bone mineralization by the ASARM motif.
Role in Drug Development
The involvement of the Ser-Asp motif in critical biological processes makes it a potential target for drug development.
-
Modulation of Mineralization: Small molecules or peptides that mimic or antagonize the ASARM motif could be developed to treat disorders of bone mineralization, such as osteomalacia or ectopic calcification.
-
Kinase Inhibitors: Given that the serine in the Ser-Asp motif can be phosphorylated, developing specific kinase inhibitors that target this phosphorylation event could be a therapeutic strategy for diseases where this signaling is dysregulated.
-
Peptide-Based Therapeutics: Synthetic peptides containing the Ser-Asp motif could be used to study and potentially interfere with protein-protein interactions that are dependent on this sequence.
Experimental Workflows
The study of this compound and peptides containing the Ser-Asp motif typically involves a series of interconnected experimental workflows. The following diagram outlines a general workflow for investigating the biological function of a Ser-Asp containing peptide.
References
Serylaspartic Acid: A Technical Overview of its Characterization and Biological Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Serylaspartic acid, a dipeptide composed of L-serine and L-aspartic acid, is an endogenous metabolite identified in various biological systems.[1] While a singular, historical discovery event for this molecule is not prominent in scientific literature, its presence and potential biological relevance are increasingly recognized through advancements in metabolomics. This technical guide provides a comprehensive overview of serylaspartic acid, focusing on its chemical properties, methods of identification, known biological occurrences, and the functional roles of its constituent amino acids, which may inform its physiological significance.
Chemical and Physical Properties
Serylaspartic acid, with the IUPAC name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid, is a dipeptide with the molecular formula C7H12N2O6.[1] Its characterization is cataloged in several public chemical databases. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C7H12N2O6 | PubChem[1] |
| Molecular Weight | 220.18 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | PubChem[1] |
| CAS Number | 2543-31-9 | Human Metabolome Database |
| Synonyms | Ser-Asp, Serylaspartate, SD dipeptide | PubChem |
Identification and Experimental Protocols
The identification of serylaspartic acid is predominantly achieved through untargeted metabolomics studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and detection of small molecules in complex biological samples.
General Experimental Protocol for Metabolite Identification via LC-MS/MS
The following protocol is a generalized methodology for the identification of metabolites like serylaspartic acid from biological samples, based on common practices in metabolomics research.
1. Sample Preparation:
-
Biological samples (e.g., urine, serum, tissue homogenate) are thawed on ice.
-
Proteins are precipitated by adding a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v).
-
The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
The sample is then centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet the precipitated proteins.
-
The resulting supernatant, containing the metabolites, is carefully transferred to a new vial for analysis.
2. Liquid Chromatography (LC) Separation:
-
The metabolite extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.
-
A gradient elution is employed using two mobile phases, for example:
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid)
-
-
The gradient is programmed to separate a wide range of metabolites based on their physicochemical properties.
3. Mass Spectrometry (MS) Detection and Identification:
-
The eluent from the LC column is introduced into the ion source (e.g., electrospray ionization - ESI) of a mass spectrometer.
-
The mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds.
-
Full scan MS data is acquired to determine the mass-to-charge ratio (m/z) of the intact metabolites.
-
Tandem mass spectrometry (MS/MS) is performed on selected precursor ions to generate fragmentation patterns.
-
The identification of serylaspartic acid is confirmed by matching its accurate mass, retention time, and fragmentation spectrum with those of an authentic chemical standard or by comparison to spectral libraries in databases such as the Human Metabolome Database (HMDB) or PubChem.
Biological Occurrences and Potential Significance
Serylaspartic acid has been identified in a variety of biological contexts, suggesting its role as a metabolite.
-
Microorganisms: It has been reported in Aeromonas veronii.
-
Food Sources: The dipeptide has been detected in foods such as chicken and pork.
-
Human Metabolism: Serylaspartic acid is listed in the Human Metabolome Database, indicating its presence in human tissues and fluids. Its detection in urine has been associated with certain disease states, such as Vogt-Koyanagi-Harada disease, where it was identified as a differential metabolite.
While the specific biological functions of serylaspartic acid are not yet well-elucidated, the roles of its constituent amino acids, L-serine and L-aspartic acid, are well-established and may provide insights into its potential activities.
-
L-Serine: This amino acid is crucial for the synthesis of proteins, lipids, and nucleotides. It also serves as a precursor to several other amino acids and is involved in the generation of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.
-
L-Aspartic Acid: As a non-essential amino acid, L-aspartic acid is a fundamental building block of proteins. It plays a significant role in the urea cycle, nucleotide biosynthesis, and the malate-aspartate shuttle, which is vital for cellular energy production. Furthermore, L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system.
The combination of these two amino acids into the dipeptide serylaspartic acid may modulate their individual activities or confer novel functions. Further research is required to determine the specific pathways and physiological roles of this dipeptide.
Potential Signaling Pathways
Currently, there is no direct evidence from the reviewed literature to suggest that serylaspartic acid is a signaling molecule involved in specific, well-defined signaling pathways. However, given that its constituent, L-aspartic acid, acts as a neurotransmitter, it is plausible that serylaspartic acid could interact with neuronal receptors or modulate synaptic transmission. This remains a speculative area requiring further investigation. The metabolic pathways of its parent amino acids are well-characterized.
Conclusion
Serylaspartic acid is a naturally occurring dipeptide whose presence in various biological systems is confirmed through modern analytical techniques, primarily LC-MS/MS-based metabolomics. While a detailed historical account of its discovery is not available, its characterization in chemical and biological databases provides a solid foundation for further research. The well-established roles of its constituent amino acids, L-serine and L-aspartic acid, in fundamental cellular processes such as protein synthesis, energy metabolism, and neurotransmission, suggest that serylaspartic acid may possess important, yet to be discovered, biological functions. Future studies focused on the specific synthesis, degradation, and physiological effects of this dipeptide are warranted to fully elucidate its role in health and disease.
References
An In-depth Technical Guide to the Interconnected Metabolism of L-Serine and L-Aspartate
Disclaimer: The term "H-SER-ASP-OH metabolic pathway" does not correspond to a recognized, standard biochemical pathway. This guide interprets the query as a request for information on the interconnected metabolic pathways of L-Serine (Ser) and L-Aspartate (Asp), both of which are crucial amino acids in cellular metabolism.
This technical guide provides a comprehensive overview of the core metabolic pathways of L-Serine and L-Aspartate, their interplay, and their significance in cellular processes, disease, and as targets for drug development. The content is tailored for researchers, scientists, and drug development professionals.
Core Metabolic Pathways
L-Serine and L-Aspartate are non-essential amino acids in humans, meaning they can be synthesized de novo. Their metabolism is deeply integrated with central carbon metabolism, particularly glycolysis and the citric acid cycle.
1.1. L-Serine Metabolism
L-Serine plays a pivotal role in the biosynthesis of a wide array of essential biomolecules, including proteins, other amino acids (glycine and cysteine), nucleotides, and lipids (sphingolipids and phospholipids).[1][2] A significant portion of glucose, up to 10-15%, can be shunted from glycolysis to support L-serine biosynthesis.[3]
The primary route for L-serine synthesis is the phosphorylated pathway , which proceeds in three enzymatic steps from the glycolytic intermediate 3-phosphoglycerate (3-PG)[1][3]:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.
-
Transamination: 3-phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding 3-phosphoserine.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine. This final step is considered rate-limiting and is subject to feedback inhibition by L-serine.
Cancer cells often exhibit upregulated serine metabolism to support their high proliferative rate.
1.2. L-Aspartate Metabolism
L-Aspartate is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine, particularly in plants and bacteria.
In humans, L-aspartate is crucial for:
-
Protein synthesis .
-
Nucleotide biosynthesis: It is a key building block for both purines and pyrimidines.
-
Urea cycle: It introduces the second nitrogen atom into the urea cycle.
-
Neurotransmission: L-aspartate acts as an excitatory neurotransmitter, activating NMDA receptors.
-
Malate-Aspartate Shuttle: It is a key component in transporting reducing equivalents across the mitochondrial membrane.
Interplay and Signaling
The metabolic pathways of L-Serine and L-Aspartate are interconnected, primarily through central carbon metabolism and their roles in biosynthesis and signaling.
2.1. Connection to Central Carbon Metabolism
Both pathways are directly linked to core energy-producing pathways. L-serine synthesis diverts a glycolytic intermediate, while L-aspartate synthesis utilizes a citric acid cycle intermediate. This positions them as critical nodes integrating amino acid metabolism with the cell's energetic state.
2.2. Biosynthetic Interdependence
L-serine provides the carbon backbone for glycine synthesis, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This conversion is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other biomolecules. Since L-aspartate is also a precursor for nucleotide synthesis, the availability of L-serine can indirectly influence the pool of precursors for DNA and RNA synthesis.
2.3. Role in Signaling and Neurotransmission
Both L-serine and L-aspartate have significant roles in the central nervous system.
-
D-Serine and NMDA Receptor Modulation: L-serine can be converted to D-serine by the enzyme serine racemase (SRR). D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. Dysregulation of D-serine levels is implicated in various neurological and psychiatric disorders.
-
D-Aspartate in Neuroendocrine Function: D-aspartate, which can be synthesized from L-aspartate by an aspartate racemase, is involved in neuroendocrine regulation, including the synthesis and release of hormones like testosterone and luteinizing hormone (LH). Interestingly, serine racemase has also been shown to catalyze the racemization of aspartate, indicating a direct enzymatic link between the two amino acid systems.
The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability, including serine. mTORC1 can promote serine synthesis and metabolism, highlighting the integration of these pathways with major cellular signaling networks.
Quantitative Data
The following tables summarize quantitative data related to the metabolism of L-serine and L-aspartate.
Table 1: Metabolite Concentrations in Rat Serum
| Metabolite | Concentration Range (µM) |
| Serine | 100 - 300 |
| Glycine | 300 - 1000 |
| Alanine | 300 - 1000 |
| Glutamine | 300 - 1000 |
| Lactate | > 1000 |
| Glucose | > 1000 |
Data derived from a study on Wistar and OXYS rats, representing a general physiological range. Concentrations can vary significantly based on age, diet, and health status.
Table 2: Estimated L-Serine Flux in Fasting Humans
| Parameter | Estimated Value |
| Total Serine Appearance Rate | ~58 mmol/day |
| Contribution from de novo Synthesis | ~73% |
These estimations highlight the significant contribution of endogenous synthesis to the body's serine pool.
Experimental Protocols
Studying the metabolism of L-serine and L-Aspartate often involves stable isotope tracing followed by mass spectrometry or NMR spectroscopy.
4.1. Protocol: Stable Isotope Tracing of Amino Acid Metabolism in Cell Culture
This protocol provides a general workflow for tracing the metabolism of isotopically labeled amino acids in cultured cells.
1. Experimental Design:
- Select the biological system (e.g., cancer cell line).
- Choose the stable isotope tracer (e.g., ¹³C- or ¹⁵N-labeled L-serine or L-aspartate).
- Determine the objectives, such as measuring flux through a specific pathway.
2. Cell Culture and Labeling:
- Culture cells to the desired confluency (typically mid-log growth phase).
- Replace the standard culture medium with a medium containing the isotopically labeled tracer.
- Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites.
3. Sample Preparation and Metabolite Extraction:
- Quench metabolic activity rapidly by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol at -80°C).
- Harvest the cells and separate the extract from the cell debris by centrifugation.
- Dry the metabolite extract, for example, using a vacuum concentrator.
4. Analytical Measurement (LC-MS/MS):
- Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
- Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites like amino acids).
- Detect and quantify the mass isotopologues of the target metabolites using a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for increased specificity.
5. Data Analysis:
- Correct for the natural abundance of stable isotopes.
- Calculate the fractional enrichment of the label in the metabolites of interest.
- Use metabolic flux analysis models to determine the rates of metabolic reactions.
4.2. Protocol: Acid Hydrolysis for Total Amino Acid Composition of Proteins
This protocol is used to determine the overall amino acid composition of a protein sample.
1. Sample Preparation:
- Place a known quantity of the purified protein sample into a hydrolysis tube.
2. Hydrolysis:
- Add 6 M hydrochloric acid (HCl) to the sample.
- For accurate tryptophan analysis, add a protecting agent like thioglycolic acid.
- To determine the total content of cysteine and cystine, first oxidize the protein with performic acid to convert both to the stable cysteic acid.
- Seal the tube under vacuum to prevent oxidation.
- Heat the sample at approximately 110°C for 20-24 hours.
3. Derivatization (Pre-column):
- After hydrolysis, dry the sample to remove the acid.
- Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) to make them detectable by UV or fluorescence detectors.
4. HPLC Analysis:
- Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).
- Quantify the amino acids by comparing their peak areas to those of known standards.
Visualizations
Diagram 1: L-Serine Biosynthesis Pathway
References
potential role of H-SER-ASP-OH in apoptosis
An In-depth Technical Guide to the Potential Role of H-SER-ASP-OH in Apoptosis
Introduction
The dipeptide this compound, composed of L-serine and L-aspartic acid, is a simple biomolecule whose direct role in cellular processes remains largely unexplored. Apoptosis, or programmed cell death, is a fundamental and highly regulated process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] The intricate signaling cascades that govern apoptosis involve a host of proteins that are activated through specific proteolytic cleavage events, many of which are dependent on the presence of specific amino acid residues.
While no direct research currently links the this compound dipeptide to the induction or inhibition of apoptosis, the chemical nature of its constituent amino acids provides a strong theoretical basis for its potential involvement. Aspartic acid is the key recognition and cleavage site for caspases, the primary executioners of apoptosis.[3][4] Additionally, serine proteases have been identified as mediators of apoptosis-like cell death, particularly under conditions where caspases are inhibited.[5] This guide will, therefore, explore the , propose hypothetical mechanisms of action, and provide a detailed experimental framework for investigating these possibilities.
Theoretical Framework: Potential Mechanisms of Action
The involvement of this compound in apoptosis could be multifaceted, leveraging the known roles of both serine and aspartic acid in cell death pathways.
-
Modulation of Caspase Activity: Caspases are a family of cysteine proteases that cleave their substrates exclusively after an aspartic acid residue. The executioner caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. It is plausible that this compound could act as a competitive substrate or a modulator of caspase activity. By mimicking the Asp-containing cleavage site, the dipeptide might competitively inhibit the binding of natural substrates to the active site of caspases, thereby potentially inhibiting apoptosis. Conversely, its interaction with procaspases could influence their activation.
-
Influence on Serine Protease Pathways: Certain serine proteases, such as Omi/HtrA2, are known to promote apoptosis. These proteases can mediate cell death in a caspase-independent manner. The serine residue in this compound could allow it to interact with such proteases, either as a substrate or an allosteric modulator, thereby influencing non-canonical apoptosis pathways.
-
Signaling Cascade Interference: The phosphorylation of serine residues is a key mechanism in many signal transduction pathways that regulate apoptosis. While the dipeptide itself is not phosphorylated, it could potentially interfere with protein-protein interactions that are dependent on serine or aspartate residues, thereby indirectly affecting signaling cascades that lead to cell death.
Proposed Experimental Investigation
To elucidate the potential pro- or anti-apoptotic activity of this compound, a systematic experimental approach is required. The following protocols describe a logical workflow for testing the effects of this dipeptide on a model cancer cell line (e.g., K562 or HT-29), which are commonly used in apoptosis research.
Experimental Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology: MTT Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium. Allow the cells to attach and grow overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS). Treat the cells with increasing concentrations of the dipeptide (e.g., 0, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours. Include a positive control for cytotoxicity (e.g., Staurosporine, 1 µM).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Protocol 2: Quantification of Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed K562 cells in a 6-well plate and treat with selected concentrations of this compound (based on MTT assay results) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Cells are categorized as follows:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
Experimental Protocol 3: Caspase Activity Assay
Objective: To measure the activity of key executioner and initiator caspases.
Methodology: Colorimetric or Fluorometric Caspase-3/7, -8, and -9 Assays
-
Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Data Presentation: Hypothetical Results
The following tables summarize potential quantitative data that could be obtained from the proposed experiments, assuming this compound has a modest pro-apoptotic effect at higher concentrations.
Table 1: Hypothetical Cell Viability of K562 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98.2 ± 3.9 | 95.6 ± 4.2 | 93.1 ± 5.3 |
| 50 | 94.5 ± 4.1 | 88.3 ± 3.7 | 81.5 ± 4.9 |
| 100 | 90.1 ± 3.5 | 76.4 ± 4.6 | 65.2 ± 5.1 |
| 250 | 82.3 ± 4.8 | 61.7 ± 5.0 | 48.9 ± 4.7 |
| 500 | 71.5 ± 5.2 | 45.1 ± 4.4 | 30.7 ± 4.2 |
Table 2: Hypothetical Apoptosis Profile of K562 Cells Treated with this compound for 48 hours (Flow Cytometry)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.6 |
| 100 | 80.1 ± 3.4 | 12.4 ± 1.5 | 7.5 ± 1.1 |
| 250 | 65.7 ± 4.0 | 25.8 ± 2.3 | 8.5 ± 1.3 |
| 500 | 48.2 ± 4.5 | 38.6 ± 3.1 | 13.2 ± 1.9 |
Table 3: Hypothetical Fold-Increase in Caspase Activity in K562 Cells Treated with this compound for 48 hours
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| 100 | 2.8 ± 0.3 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| 250 | 4.5 ± 0.5 | 1.4 ± 0.3 | 4.1 ± 0.6 |
| 500 | 7.2 ± 0.7 | 1.5 ± 0.4 | 6.8 ± 0.8 |
Visualization of Pathways and Workflows
Signaling Pathways in Apoptosis
The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.
Caption: The extrinsic apoptosis pathway initiated by Fas ligand binding.
Caption: The intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow
The following diagram illustrates the proposed workflow for investigating the apoptotic effects of this compound.
Caption: Proposed workflow for this compound apoptosis investigation.
Conclusion
While the direct role of the dipeptide this compound in apoptosis has not been experimentally demonstrated, its constituent amino acids are fundamentally involved in the machinery of programmed cell death. The presence of an aspartic acid residue suggests a potential for interaction with caspases, while the serine residue could imply involvement with other proteases or signaling kinases. The hypothetical framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to systematically investigate the bioactivity of this compound. Such studies would not only elucidate the function of this simple dipeptide but could also contribute to the broader understanding of how small biomolecules can modulate the complex process of apoptosis, potentially opening new avenues for therapeutic development.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Apoptotic Signaling Pathway Activated by Helicobacter pylori Infection and Increase of Apoptosis-Inducing Activity under Serum-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferative versus Apoptotic Functions of Caspase-8 Hetero or Homo: The Caspase-8 Dimer Controls Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Serine proteases mediate apoptosis-like cell death and phagocytosis under caspase-inhibiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Receptor: An In-depth Technical Guide on the Cellular Interactions of H-SER-ASP-OH
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-SER-ASP-OH (Seryl-Aspartic Acid) is a simple biomolecule composed of the amino acids L-Serine and L-Aspartic Acid. While the constituent amino acids have well-defined roles in cellular processes, the specific interaction of the tripeptide this compound with cellular receptors remains an area of scientific inquiry. This technical guide provides a comprehensive overview of the current state of knowledge, addressing the absence of evidence for a dedicated receptor and exploring the potential biological context of this molecule. We delve into the known functions of its amino acid components, the general principles of peptide-receptor interactions, and the experimental methodologies that would be employed to investigate such interactions.
Introduction: The Question of a Specific Receptor
A thorough review of the scientific literature reveals a notable absence of published evidence demonstrating a specific interaction between the tripeptide this compound and any cellular receptors. While many short peptides act as crucial signaling molecules by binding to specific receptors, this compound does not currently fall into this category. PubChem and other chemical databases classify the dipeptide Ser-Asp as a metabolite, suggesting its primary role may be as an intermediate in protein metabolism rather than as an extracellular signaling molecule.[1] This guide will, therefore, address the user's query by first acknowledging this lack of a known receptor and then providing a broader context for understanding the potential biological relevance of this tripeptide.
The Biological Significance of Constituent Amino Acids
To understand the potential, albeit indirect, influence of this compound, it is essential to consider the well-established biological roles of its constituent amino acids, L-Serine and L-Aspartic Acid.
-
L-Serine: This amino acid is crucial for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a precursor for a variety of other essential molecules including purines, pyrimidines, and phospholipids. In the central nervous system, L-Serine is a precursor to the neuromodulator D-Serine.
-
L-Aspartic Acid: As a non-essential amino acid, L-Aspartic acid is a building block for proteins and plays a key role in the urea cycle and as a precursor to other amino acids.[2][3][4][5] In its D-isoform, D-Aspartic acid has been identified as a signaling molecule in the nervous and endocrine systems, where it can interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.
The presence of these two amino acids in the tripeptide this compound underscores its potential to be a product of protein degradation or a metabolic intermediate.
Principles of Peptide-Receptor Interactions: A Framework for Investigation
While this compound has no known receptor, the field of peptide signaling provides a framework for how such an interaction would be investigated. Short peptides can act as highly specific ligands for a variety of receptors, most notably G protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades. A well-known example is the tripeptide Arg-Gly-Asp (RGD), which is a recognition motif for integrin receptors.
Hypothetical Signaling Pathway
Should a receptor for this compound be discovered, a typical signaling pathway might involve its binding to a cell surface receptor, leading to a conformational change in the receptor. This change would then trigger a cascade of intracellular events, such as the activation of second messengers (e.g., cAMP, Ca2+) and protein kinases, ultimately leading to a cellular response. A generalized workflow for investigating such a pathway is presented below.
Quantitative Data Presentation: A Template
In the absence of specific data for this compound, the following table serves as a template to illustrate how quantitative data for a peptide-receptor interaction would be presented. This would typically include binding affinities (Ki or Kd) and functional potencies (EC50 or IC50).
| Parameter | Value | Units | Experimental Method | Reference |
| Binding Affinity | ||||
| Ki (Receptor X) | N/A | nM | Radioligand Binding Assay | N/A |
| Kd (Receptor X) | N/A | µM | Surface Plasmon Resonance | N/A |
| Functional Potency | ||||
| EC50 (cAMP Assay) | N/A | µM | HTRF Assay | N/A |
| IC50 (Kinase Assay) | N/A | nM | LanthaScreen Assay | N/A |
Detailed Experimental Protocols
Should a researcher wish to investigate the potential interaction of this compound with a cellular receptor, the following are detailed methodologies for key experiments that would be conducted.
Radioligand Binding Assay
Objective: To determine if this compound can compete with a known radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand for the receptor, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which can be converted to a Ki (inhibition constant).
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity of this compound to a purified receptor.
Methodology:
-
Chip Preparation: Immobilize the purified receptor of interest onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface as the peptide binds to and dissociates from the receptor. This change is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
cAMP Assay
Objective: To determine if this compound can modulate the activity of adenylyl cyclase, a common downstream effector of GPCRs.
Methodology:
-
Cell Culture: Culture cells expressing a GPCR of interest that is known to couple to adenylyl cyclase.
-
Cell Treatment: Treat the cells with varying concentrations of this compound. Include positive and negative controls (e.g., a known agonist and antagonist of the receptor).
-
Cell Lysis and cAMP Measurement: After a set incubation time, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit, such as an ELISA or HTRF-based assay.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion: Avenues for Future Research
References
- 1. Ser-Asp | C7H12N2O6 | CID 7016057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. H-Asp-OH, 56-84-8, Amino Acids and Derivatives, P3 BioSystems [p3bio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Apoptosis Assay Protocol for the Caspase-9 Inhibitor H-SER-ASP-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key family of proteases central to the apoptotic cascade are caspases. Caspase-9 is an initiator caspase that, when activated, triggers a cascade of effector caspases, leading to the execution of apoptosis.[1][2][3] The study of caspase-9 inhibition is crucial for understanding and potentially treating diseases characterized by dysregulated apoptosis. H-SER-ASP-OH is a custom tripeptide designed as a potential inhibitor of caspase-9. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting caspase-9 activity and subsequent apoptosis.
The following protocols describe methods to quantify caspase-9 activity in cell lysates treated with this compound, as well as a method to assess apoptosis in intact cells.
Experimental Protocols
Caspase-9 Activity Assay in Cell Lysates (Colorimetric)
This protocol is adapted from commercially available caspase-9 activity assays and is designed to measure the inhibitory effect of this compound on caspase-9 enzymatic activity.[1][2] The assay is based on the cleavage of the colorimetric substrate Ac-LEHD-pNA by active caspase-9, which releases the chromophore p-nitroaniline (pNA).
Materials:
-
Cells to be tested (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound (lyophilized powder)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-9 Substrate (Ac-LEHD-pNA), 4 mM stock solution
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 1-2 x 10^6 cells/mL in appropriate culture medium.
-
Induce apoptosis by treating cells with a known apoptosis inducer (e.g., 1 µM staurosporine for 3 hours). Include an untreated control group.
-
For inhibitor studies, pre-incubate cells with varying concentrations of this compound for 1 hour before adding the apoptosis inducer.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 2 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-9 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-9 activity can be determined by comparing the absorbance of the treated samples to the untreated control. The inhibitory effect of this compound is calculated as the percentage reduction in caspase-9 activity compared to the induced, untreated control.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Collect cells (including supernatant) from each treatment condition.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
Data Presentation
Table 1: Inhibition of Caspase-9 Activity by this compound in Staurosporine-Treated Jurkat Cells
| Treatment | Caspase-9 Activity (OD405) | % Inhibition |
| Untreated Control | 0.15 ± 0.02 | N/A |
| Staurosporine (1 µM) | 0.85 ± 0.05 | 0% |
| Staurosporine + this compound (10 µM) | 0.62 ± 0.04 | 32.9% |
| Staurosporine + this compound (50 µM) | 0.35 ± 0.03 | 71.4% |
| Staurosporine + this compound (100 µM) | 0.20 ± 0.02 | 92.9% |
Table 2: Effect of this compound on Apoptosis in Staurosporine-Treated Jurkat Cells (Annexin V/PI Staining)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.6 |
| Staurosporine (1 µM) | 45.8 ± 2.1 | 42.5 ± 1.8 | 11.7 ± 1.2 |
| Staurosporine + this compound (100 µM) | 88.3 ± 1.9 | 6.4 ± 0.8 | 5.3 ± 0.7 |
Visualizations
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
Caption: Intrinsic apoptosis pathway showing the site of action for this compound.
References
Application Notes and Protocols for H-SER-ASP-OH as a Caspase-3 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of programmed cell death.[1][2] Its activation is a key event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] Dysregulation of caspase-3 activity is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it a significant target for therapeutic intervention.[1]
Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with the cleavage occurring after an aspartic acid residue. Caspase-3 is well-known to preferentially recognize the tetrapeptide motif Asp-Glu-Val-Asp (DEVD). These notes describe the use of the novel tripeptide, H-SER-ASP-OH, as a potential substrate for monitoring caspase-3 activity. The protocols provided herein are designed to facilitate the investigation of this compound in enzymatic assays and to serve as a foundational methodology for its application in drug discovery and development.
Principle of the Assay
The fundamental principle behind using this compound as a caspase-3 substrate lies in the detection of its cleavage by active caspase-3. This cleavage event can be monitored using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the cleavage products. The rate of product formation is directly proportional to the caspase-3 activity.
Materials and Reagents
-
Recombinant active human Caspase-3
-
This compound tripeptide substrate
-
Caspase-3 specific inhibitor (e.g., Ac-DEVD-CHO)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Microcentrifuge tubes
-
96-well plates (black, flat-bottom for fluorescence; clear, flat-bottom for colorimetric)
-
Incubator capable of maintaining 37°C
-
HPLC system with a C18 column
-
Spectrophotometer or Fluorometer
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Enzymatic Assay using HPLC
This protocol details the measurement of caspase-3 activity by monitoring the cleavage of this compound via HPLC.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in sterile distilled water.
- Prepare a 1 mg/mL stock solution of recombinant active caspase-3 in assay buffer.
- Prepare a 10 mM stock solution of a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.
- Prepare the Assay Buffer as described in the Materials and Reagents section.
2. Assay Procedure:
- Set up the reaction mixtures in microcentrifuge tubes on ice as described in Table 1.
- Initiate the reaction by adding the active caspase-3.
- Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Stop the reaction at each time point by adding a denaturing agent (e.g., 10% Trichloroacetic acid).
- Centrifuge the samples to pellet any precipitated protein.
- Transfer the supernatant to HPLC vials for analysis.
3. HPLC Analysis:
- Inject the samples onto a C18 reverse-phase HPLC column.
- Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the uncleaved substrate from the cleavage products.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
- Quantify the peak areas corresponding to the substrate and its cleavage products.
4. Data Analysis:
- Calculate the rate of substrate cleavage by plotting the decrease in the substrate peak area or the increase in the product peak area over time.
- Determine the specific activity of caspase-3 with this compound.
Table 1: Reaction Mixture for Caspase-3 Enzymatic Assay
| Component | Sample | Negative Control | Inhibitor Control |
| Assay Buffer | X µL | X µL | X µL |
| This compound (10 mM) | 5 µL | 5 µL | 5 µL |
| Caspase-3 Inhibitor (10 mM) | - | - | 1 µL |
| Recombinant Caspase-3 (1 mg/mL) | 10 µL | - | 10 µL |
| Sterile Distilled Water | to 100 µL | to 100 µL | to 100 µL |
Protocol 2: High-Throughput Screening of Caspase-3 Inhibitors
This protocol is adapted for a 96-well plate format for screening potential caspase-3 inhibitors using a fluorogenic or colorimetric readout, assuming a modified this compound conjugated to a reporter group (e.g., pNA or AMC). Commercially available kits often utilize similar tetrapeptide substrates like Ac-DEVD-pNA or Ac-DEVD-AMC.
1. Reagent Preparation:
- Prepare a stock solution of the modified this compound substrate (e.g., H-SER-ASP-pNA) in DMSO.
- Dilute the substrate in assay buffer to the desired working concentration.
- Prepare a stock solution of recombinant active caspase-3 in assay buffer.
- Prepare a library of test compounds (potential inhibitors) in DMSO.
2. Assay Procedure:
- Add 2 µL of each test compound to the wells of a 96-well plate. Include wells with DMSO only (vehicle control) and a known caspase-3 inhibitor (positive control).
- Add 48 µL of the diluted active caspase-3 to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
- Initiate the reaction by adding 50 µL of the substrate solution to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
3. Data Acquisition:
- For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm using a microplate reader.
- For a fluorogenic assay (AMC substrate), measure the fluorescence intensity with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
4. Data Analysis:
- Calculate the percentage of inhibition for each test compound relative to the vehicle control.
- Determine the IC50 values for the active compounds.
Data Presentation
The following table provides a hypothetical representation of kinetic data for the cleavage of different substrates by caspase-3. This allows for a direct comparison of the enzymatic efficiency.
Table 2: Hypothetical Kinetic Parameters of Caspase-3 for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | 15 | 2.5 | 1.67 x 10⁵ |
| This compound | 150 | 0.5 | 3.33 x 10³ |
| Ac-IETD-AMC | 250 | 0.1 | 4.00 x 10² |
Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of caspase-3 in apoptosis and the general workflow for assessing its activity.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Caption: General workflow for caspase-3 activity assay.
Conclusion
The provided protocols offer a comprehensive framework for the characterization and application of this compound as a substrate for caspase-3. These methodologies can be adapted for various research and drug development purposes, including the kinetic analysis of caspase-3, high-throughput screening for novel inhibitors, and the elucidation of apoptotic mechanisms. The successful implementation of these protocols will contribute to a deeper understanding of caspase-3 function and aid in the development of novel therapeutics targeting apoptosis.
References
Application Notes and Protocols for Studying Enzyme Kinetics using H-SER-ASP-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms of enzymes, their roles in metabolic pathways, and for the development of therapeutic inhibitors. Serine proteases represent a large and diverse family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. These enzymes are characterized by a catalytic triad, typically composed of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.
This document provides detailed application notes and protocols for studying the kinetics of a hypothetical Asp-specific serine protease (ASSP) using the tripeptide substrate, H-SER-ASP-OH, conjugated to a chromogenic reporter. The protocols outlined herein are designed to be adaptable for various serine proteases that exhibit specificity for aspartic acid at the P1 position.
Principle of the Assay
The enzyme kinetics of ASSP are studied using a colorimetric assay. The substrate consists of the peptide sequence Ser-Asp covalently linked to a chromogenic leaving group, p-nitroaniline (pNA). Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, free pNA is released. The liberated pNA is yellow in color and can be quantitatively measured by monitoring the increase in absorbance at 405 nm. The initial rate of the reaction is directly proportional to the enzyme activity under the given conditions.
Signaling Pathway and Catalytic Mechanism
Serine proteases, the focus of this hypothetical study, employ a well-characterized catalytic mechanism involving a catalytic triad of Serine (Ser), Histidine (His), and Aspartic Acid (Asp).
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified hypothetical Asp-specific serine protease (ASSP)
-
Substrate: Ac-Ser-Asp-pNA (acetylated N-terminus for stability, with p-nitroaniline as a chromogenic reporter)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20
-
Inhibitor (optional): A competitive inhibitor of ASSP
-
Microplate Reader: Capable of measuring absorbance at 405 nm
-
96-well Microplates: Clear, flat-bottom
-
Standard laboratory equipment: Pipettes, tubes, etc.
Enzyme Assay Protocol
-
Prepare Reagents:
-
Prepare a stock solution of the substrate (Ac-Ser-Asp-pNA) in DMSO.
-
Prepare a stock solution of the enzyme (ASSP) in the assay buffer.
-
If using an inhibitor, prepare a stock solution in DMSO.
-
Prepare the assay buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to all wells.
-
For inhibitor studies, add 10 µL of various concentrations of the inhibitor to the appropriate wells. For wells without inhibitor, add 10 µL of DMSO.
-
Add 20 µL of various concentrations of the substrate to the wells. For the blank, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the enzyme solution to all wells except the blank. To the blank wells, add 20 µL of assay buffer.
-
The final volume in each well should be 100 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Application Notes and Protocols for the Solution-Phase Synthesis of H-Ser-Asp-OH
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for constructing short peptides. Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step. This document provides a detailed protocol for the synthesis of the dipeptide H-Ser-Asp-OH (Seryl-Aspartic acid) using a solution-phase approach. The strategy employs the tert-Butoxycarbonyl (Boc) group for temporary Nα-amino protection and Benzyl (Bzl) groups for semi-permanent side-chain protection, a common and effective combination in peptide chemistry.[1][2]
Synthesis Strategy Overview
The synthesis of this compound involves three main stages:
-
Coupling: The protected amino acids, Nα-Boc-Serine(O-Benzyl) (Boc-Ser(Bzl)-OH) and Aspartic acid(β-Benzyl ester)-α-Benzyl ester (H-Asp(OBzl)-OBzl), are coupled to form the protected dipeptide, Boc-Ser(Bzl)-Asp(OBzl)-OBzl. A carbodiimide-mediated activation method, such as Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization, is employed.[3][4]
-
Deprotection: The protecting groups are removed. The Nα-Boc group is labile to mild acid and is typically removed with trifluoroacetic acid (TFA).[5] The benzyl ether and benzyl ester groups are stable to these conditions but can be cleaved simultaneously via catalytic hydrogenolysis.
-
Purification: Intermediates and the final product are purified to remove byproducts and unreacted reagents. Techniques such as extraction, precipitation, and recrystallization are commonly used.
The orthogonality of the Boc and Benzyl protecting groups is key to this strategy, allowing for selective removal and stepwise synthesis.
Visualizing the Workflow and Chemical Logic
The following diagrams illustrate the experimental workflow and the orthogonal protection strategy employed in this synthesis.
Caption: Experimental workflow for the solution-phase synthesis of this compound.
Caption: Orthogonal protection strategy for this compound synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| Boc-Ser(Bzl)-OH | Sigma-Aldrich, ChemPep | Starting protected amino acid for the N-terminus. |
| H-Asp(OBzl)-OBzl (tosylate salt) | Bachem, Aapptec | Starting protected amino acid for the C-terminus. The salt form is common and stable. |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich, Acros | Coupling reagent. Caution: Potent allergen. Handle with care. |
| 1-Hydroxybenzotriazole (HOBt) | Oakwood Chemical | Racemization suppressant. |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | Reaction solvent. Must be dry. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for neutralizing the tosylate salt of the aspartic acid derivative. |
| Trifluoroacetic acid (TFA) | Halocarbon | Reagent for Boc deprotection. Caution: Highly corrosive. |
| Palladium on Carbon (Pd/C), 10% | Strem Chemicals | Catalyst for hydrogenolysis. |
| Methanol (MeOH) / Ethyl Acetate (EtOAc) | VWR | Solvents for reactions and purification. |
| Diethyl ether, anhydrous | EMD Millipore | Used for precipitation. |
Protocol 1: Coupling of Boc-Ser(Bzl)-OH and H-Asp(OBzl)-OBzl
-
Preparation: In a round-bottom flask, dissolve H-Asp(OBzl)-OBzl tosylate salt (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 eq) dropwise to neutralize the salt and stir for 15 minutes.
-
Addition of Serine: Add Boc-Ser(Bzl)-OH (1.0 eq) and HOBt (1.0 eq) to the flask. Stir until all solids are dissolved.
-
Activation & Coupling: In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Protocol 2: Deprotection of the Protected Dipeptide
A. Nα-Boc Group Removal
-
Cleavage: Dissolve the crude Boc-Ser(Bzl)-Asp(OBzl)-OBzl in a 1:1 mixture of TFA and DCM (e.g., 20% to 50% TFA in DCM).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of TFA: Concentrate the solution under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA. The resulting product is H-Ser(Bzl)-Asp(OBzl)-OBzl as a TFA salt.
B. Benzyl Group Removal (Catalytic Hydrogenolysis)
-
Setup: Dissolve the TFA salt from the previous step in a suitable solvent like methanol or ethyl acetate.
-
Catalyst Addition: Transfer the solution to a hydrogenation vessel. Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: The reaction is typically complete within 4-8 hours. Monitor by HPLC or TLC.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Protocol 3: Purification of this compound
-
Recrystallization: The crude dipeptide can often be purified by recrystallization. A common solvent system is water/ethanol or water/isopropanol.
-
Procedure: Dissolve the crude product in a minimal amount of hot water. Add ethanol dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Data
The identity and purity of the final this compound product should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Representative Data Table
The following table summarizes typical quantitative data expected from this synthesis protocol. Actual results may vary based on reaction scale and specific conditions.
| Parameter | Expected Value | Method of Analysis |
| Coupling Step Yield | 80 - 95% | Gravimetric |
| Deprotection Step Yield | > 90% (often used crude in next step) | Gravimetric |
| Overall Yield | 60 - 80% | Gravimetric |
| Final Purity | > 98% | RP-HPLC |
| Molecular Weight (MW) | 220.18 g/mol | ESI-MS |
| Chemical Formula | C₇H₁₂N₂O₆ | - |
Data is representative of typical solution-phase dipeptide syntheses.
References
Application Notes and Protocols for the Incorporation of H-SER-ASP-OH into Longer Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-SER-ASP-OH, comprised of L-serine and L-aspartic acid, is a significant structural motif found in various bioactive peptides and proteins. Its presence can be critical for biological activity, including protein-protein interactions and enzymatic function. For instance, the acidic serine- and aspartic acid-rich motif (ASARM) is recognized as a key domain in the SIBLING family of proteins, which are crucial for bone mineralization.[1] However, the synthesis of peptides containing the Asp-Ser sequence is notoriously challenging due to a significant side reaction: aspartimide formation.[2][3][4]
This application note provides detailed protocols and strategies for the efficient incorporation of the this compound moiety into longer peptide sequences using solid-phase peptide synthesis (SPPS). It addresses common challenges and offers solutions to minimize side reactions and maximize the yield and purity of the target peptide.
Challenges in Incorporating the Ser-Asp Motif
The primary challenge in synthesizing peptides containing an Asp-Ser sequence is the base-catalyzed formation of an aspartimide intermediate, particularly during the repeated piperidine treatments used for Fmoc group removal in SPPS.[4] This intramolecular cyclization can lead to several undesired byproducts, including the formation of β-peptides, racemization of the aspartic acid residue, and the addition of piperidine to the succinimide ring. The Asp-Ser sequence is particularly prone to this side reaction.
Key Side Reactions:
-
Aspartimide Formation: An intramolecular cyclization reaction leading to a five-membered succinimide ring.
-
Racemization: Loss of stereochemical integrity at the α-carbon of the aspartic acid residue.
-
α- and β-Peptide Formation: The aspartimide ring can be opened by nucleophiles at two different positions, leading to a mixture of the desired α-peptide and the undesired β-peptide.
-
Piperidide Adducts: The aspartimide ring can react with piperidine, forming covalent adducts that are difficult to remove.
Strategies for Successful Incorporation
To mitigate the side reactions associated with the Ser-Asp sequence, several strategies can be employed. These focus on the choice of protecting groups for the amino acid side chains and modifications to the standard SPPS protocol.
Side-Chain Protection of Aspartic Acid
The use of sterically hindered ester-based protecting groups for the β-carboxyl group of aspartic acid is the most common strategy to minimize aspartimide formation.
-
Standard Protection: The tert-butyl (OtBu) group is widely used but can still lead to significant aspartimide formation in sensitive sequences like Asp-Ser.
-
Bulky Protecting Groups: Larger, more sterically hindering protecting groups provide superior protection. Examples include 3-methylpent-3-yl (OMpe) and other bulky esters.
Side-Chain Protection of Serine
The hydroxyl group of serine must also be protected to prevent side reactions. In Fmoc-based SPPS, the tert-butyl (tBu) ether is a common choice.
Use of Dipeptide Building Blocks
Incorporating the Ser-Asp sequence as a pre-formed dipeptide unit can be an effective strategy. This approach reduces the number of coupling and deprotection cycles the sensitive Asp residue is exposed to on the resin.
Modification of Deprotection Conditions
Adding an acid additive to the piperidine solution used for Fmoc deprotection can help to suppress aspartimide formation, although it may not eliminate the problem entirely.
Experimental Protocols
The following protocols are provided as a guideline for the incorporation of this compound into a target peptide sequence using manual or automated solid-phase peptide synthesis with an Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Protocol 1: Stepwise Solid-Phase Peptide Synthesis
This protocol describes the sequential addition of Fmoc-Asp and Fmoc-Ser to the growing peptide chain.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the Asp-Ser sequence, couple Fmoc-Ser(tBu)-OH first, followed by Fmoc-Asp(OMpe)-OH.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the identity and purity by mass spectrometry.
Protocol 2: Using a Pre-formed Dipeptide
This protocol utilizes a protected Fmoc-Ser(tBu)-Asp(OMpe)-OH dipeptide building block.
-
Resin Swelling and Initial Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Coupling:
-
Dissolve the Fmoc-Ser(tBu)-Asp(OMpe)-OH dipeptide (2-3 equivalents) in DMF.
-
Add the coupling reagent and DIPEA as described in Protocol 1, step 3.
-
Add the activated dipeptide solution to the resin and allow it to react for 2-4 hours.
-
Monitor and wash as described in Protocol 1, step 3.
-
-
Chain Elongation: Continue with the synthesis by repeating steps 2 and 3 of Protocol 1 for the remaining amino acids.
-
Final Steps: Follow steps 5-7 from Protocol 1 for final deprotection, cleavage, purification, and analysis.
Data Presentation
The choice of protecting group for the aspartic acid side chain significantly impacts the level of aspartimide formation. The following table summarizes representative data on the percentage of desired peptide versus aspartimide-related byproducts when synthesizing a model peptide containing an Asp-Gly sequence, which is also highly prone to this side reaction.
| Asp Protecting Group | Desired Peptide (%) | Aspartimide-related Byproducts (%) | Reference |
| tert-Butyl (OtBu) | ~50-60% | ~40-50% | |
| 3-Methylpent-3-yl (OMpe) | >85% | <15% |
Note: These values are illustrative and can vary depending on the specific peptide sequence, coupling conditions, and deprotection times.
Visualizations
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Logical Relationship of Aspartimide Formation
Caption: Pathway of Aspartimide Side Reaction.
Conclusion
The successful incorporation of the this compound motif into longer peptides is achievable with careful planning and execution of the synthesis strategy. The primary obstacle, aspartimide formation, can be effectively minimized by employing sterically hindered protecting groups for the aspartic acid side chain, such as OMpe, and by considering the use of pre-formed dipeptide building blocks. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize these challenging peptide sequences with high yield and purity, facilitating further research into the biological roles of Ser-Asp containing peptides.
References
Application Notes and Protocols: H-SER-ASP-OH in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-SER-ASP-OH
The tripeptide this compound, composed of the amino acids L-Serine and L-Aspartic Acid, represents a simple yet potentially bioactive molecule for investigation in cell culture studies. While this specific tripeptide is not extensively characterized in scientific literature, the constituent amino acids and the Ser-Asp motif are implicated in numerous biological processes.
-
Serine (Ser): A crucial amino acid in protein synthesis and a key residue for post-translational modifications such as phosphorylation. Serine proteases, a major class of enzymes, utilize a catalytic triad often containing serine.
-
Aspartic Acid (Asp): An acidic amino acid that plays a role in protein scaffolding, enzyme active sites, and as a signaling molecule. Aspartate residues are critical cleavage sites for caspases, the executers of apoptosis.
-
The Ser-Asp Motif: This sequence is found within larger bioactive peptides and proteins. For instance, the acidic serine- and aspartate-rich motif (ASARM) is a peptide fragment that plays a role in bone mineralization[1]. Additionally, synthetic peptides containing Ser-Asp sequences have been shown to influence cell differentiation[2]. The Ser/His/Asp catalytic triad is a well-known motif in many hydrolase enzymes, highlighting the functional importance of these residues in close proximity[3].
Given the roles of its components, this compound could be investigated for its effects on cell signaling, proliferation, differentiation, and apoptosis. These application notes provide a framework for exploring the potential bioactivity of this compound in a cell culture setting.
Potential Applications and Experimental Protocols
The following are detailed protocols for hypothetical applications of this compound in cell culture. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.
Investigating the Effect of this compound on Cell Viability and Proliferation
This experiment aims to determine if this compound has a cytotoxic or proliferative effect on a given cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile phosphate-buffered saline (PBS) or cell culture medium).
-
Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with medium only (no cells) as a background control and wells with cells in medium without the peptide as a negative control. A known cytotoxic agent can be used as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| This compound Conc. (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.18 ± 0.09 | 94.4 |
| 50 | 1.15 ± 0.06 | 92.0 |
| 100 | 0.98 ± 0.11 | 78.4 |
| 500 | 0.65 ± 0.05 | 52.0 |
| 1000 | 0.30 ± 0.04 | 24.0 |
Assessing the Role of this compound in Apoptosis
Given that caspases cleave after aspartic acid residues, this compound could potentially modulate apoptotic pathways. This can be investigated by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include a positive control for apoptosis induction (e.g., staurosporine or etoposide) and an untreated negative control.
-
-
Caspase-Glo® 3/7 Assay (Promega) or similar:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. The reagent contains a luminogenic caspase-3/7 substrate.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
| Treatment | This compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity |
| Untreated Control | 0 | 15,200 ± 1,100 | 1.0 |
| This compound | 10 | 16,500 ± 1,300 | 1.1 |
| This compound | 50 | 28,900 ± 2,500 | 1.9 |
| This compound | 100 | 55,100 ± 4,800 | 3.6 |
| Staurosporine (1 µM) | - | 98,600 ± 7,200 | 6.5 |
Investigating Effects on Cell Differentiation
The Ser-Asp motif has been implicated in cellular differentiation[2]. The following protocol describes a general method to assess the effect of this compound on the differentiation of a model cell line, such as HL-60 promyelocytic leukemia cells into granulocytes.
Experimental Protocol: HL-60 Cell Differentiation Assay
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seed the cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a known differentiation inducer, such as all-trans retinoic acid (ATRA) at 1 µM, as a positive control. An untreated culture serves as a negative control.
-
Incubate the cells for 4-5 days.
-
-
Assessment of Differentiation (Nitroblue Tetrazolium - NBT Reduction Assay):
-
After the incubation period, collect the cells by centrifugation.
-
Resuspend the cells in fresh medium containing 1 mg/mL NBT and 200 ng/mL phorbol 12-myristate 13-acetate (PMA).
-
Incubate for 25 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (differentiated cells) versus total cells under a microscope. At least 200 cells should be counted per sample.
-
Data Presentation
| Treatment | This compound Conc. (µM) | Percentage of NBT-Positive Cells (%) (Mean ± SD) |
| Untreated Control | 0 | 5 ± 1.2 |
| This compound | 10 | 8 ± 1.5 |
| This compound | 50 | 15 ± 2.1 |
| This compound | 100 | 25 ± 3.0 |
| ATRA (1 µM) | - | 85 ± 5.5 |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an extracellular signaling molecule that binds to a cell surface receptor, initiating a downstream cascade that influences gene expression related to cell differentiation.
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Workflow for Assessing Peptide Bioactivity
This diagram outlines a typical workflow for screening and characterizing the biological activity of a novel peptide like this compound in cell culture.
Caption: Experimental workflow for this compound bioactivity.
Disclaimer: The experimental protocols and potential applications described herein are for research purposes only and are based on the known biological roles of the constituent amino acids and related peptide motifs. The actual biological activity of this compound may differ and requires experimental validation.
References
Application Notes and Protocols for Fluorescent Labeling of Seryl-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seryl-aspartic acid (Ser-Asp) is a dipeptide composed of the amino acids serine and aspartic acid. While its specific roles in complex biological signaling are still under investigation, dipeptides like Ser-Asp are recognized as metabolites that can participate in various cellular processes.[1] Fluorescent labeling of such small biomolecules is a powerful technique for studying their interactions, localization, and uptake in biological systems.[2]
These application notes provide a comprehensive guide to the fluorescent labeling of the Ser-Asp dipeptide. This document outlines detailed protocols for conjugation with common fluorescent dyes and provides examples of how the resulting fluorescent probes can be applied in biochemical and cellular assays. The methodologies described herein are foundational for researchers aiming to develop tools for screening and characterizing interactions involving Ser-Asp or similar small peptides.
Selecting the Right Fluorescent Dye
The choice of fluorophore is critical and depends on the specific application and available instrumentation. Key factors to consider include the dye's excitation and emission spectra, quantum yield, photostability, and sensitivity to environmental factors like pH.[3] The Ser-Asp dipeptide has a free primary amine at the N-terminus of the serine residue, which is the most common target for labeling with amine-reactive dyes.
Below is a table summarizing popular fluorescent dyes suitable for labeling the N-terminus of seryl-aspartic acid.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | 376.32 | Cost-effective, widely used, but pH sensitive and prone to photobleaching.[2][4] |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | 389.38 | Reacts readily with primary amines to form stable thiourea bonds. |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | 430.5 | High fluorescence intensity, good photostability, and a wide pH working range. |
| Alexa Fluor™ 488 | ~490 | ~525 | 643.41 (NHS ester) | Bright, photostable, and pH insensitive. Excellent for microscopy and flow cytometry. |
| Cy®3 | ~550 | ~570 | ~767 (NHS ester) | Bright and photostable, commonly used in FRET applications. |
| Cy®5 | ~650 | ~670 | ~792 (NHS ester) | Emits in the far-red spectrum, useful for reducing background fluorescence in cellular assays. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Seryl-Aspartic Acid with an Amine-Reactive Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal primary amine of the Ser-Asp dipeptide.
Materials:
-
Seryl-Aspartic Acid (lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic Acid (TFA)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or Reverse-Phase HPLC for purification
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the lyophilized Ser-Asp peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small amount of a primary amine-containing buffer, such as 1.5 M hydroxylamine, or quench by acidification with glacial acetic acid.
-
-
Purification of the Labeled Peptide:
-
Size-Exclusion Chromatography: Separate the fluorescently labeled Ser-Asp from the unreacted free dye using a size-exclusion column. The labeled peptide will elute first.
-
Reverse-Phase HPLC (RP-HPLC): For higher purity, use RP-HPLC. Monitor the elution at the absorbance wavelength of the peptide bond (214-220 nm) and the excitation wavelength of the chosen dye. Collect the fractions corresponding to the fluorescently labeled peptide.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry. The expected mass will be the sum of the Ser-Asp mass and the mass of the fluorescent dye.
-
Determine the concentration of the labeled peptide using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) provided by the dye manufacturer.
-
Protocol 2: Application in a Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines the use of fluorescently labeled Ser-Asp in a competitive FP assay to screen for compounds that bind to a hypothetical Ser-Asp binding protein. FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.
Materials:
-
Fluorescently labeled Ser-Asp (e.g., FAM-Ser-Asp)
-
Hypothetical Ser-Asp binding protein
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (inhibitors)
-
384-well black, flat-bottom microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the Ser-Asp binding protein by titrating it against a fixed concentration of FAM-Ser-Asp (e.g., 10 nM) to achieve a significant polarization window (difference between bound and free tracer).
-
The optimal protein concentration is typically the one that results in 50-80% of the maximum binding.
-
-
Competitive Binding Assay:
-
In a 384-well plate, add the assay buffer, the optimized concentration of the Ser-Asp binding protein, and varying concentrations of the test compounds.
-
Add the FAM-Ser-Asp to all wells at a final fixed concentration.
-
Include control wells:
-
Blank: Assay buffer only.
-
Free Tracer: FAM-Ser-Asp in assay buffer.
-
Maximum Binding: FAM-Ser-Asp and binding protein in assay buffer.
-
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Plot the mP values against the log of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the fluorescently labeled Ser-Asp to the protein.
-
Expected Quantitative Data from FP Assay:
| Component | Concentration | Fluorescence Polarization (mP) |
| Free FAM-Ser-Asp | 10 nM | ~50 |
| FAM-Ser-Asp + Binding Protein | 10 nM + 100 nM | ~250 |
| FAM-Ser-Asp + Binding Protein + High [Inhibitor] | 10 nM + 100 nM + 100 µM | ~60 |
Visualizations
Caption: Workflow for fluorescent labeling of seryl-aspartic acid.
Caption: Principle of the fluorescence polarization competitive binding assay.
Caption: Principle of a FRET-based enzymatic assay using a labeled peptide.
References
Application Notes and Protocols for High-Throughput Screening Assays Using H-SER-ASP-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-SER-ASP-OH (Seryl-Aspartic Acid) is a molecule of interest in various biological contexts due to the functional significance of its constituent amino acids, serine and aspartic acid. Serine proteases and aspartic proteases are large families of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of proteases that recognize and cleave the Ser-Asp peptide bond.
The protocols described herein are optimized for a fluorescence-based assay format, which is amenable to high-throughput screening. This method offers high sensitivity and a large dynamic range for the identification of both inhibitors and activators of target enzymes.
Principle of the Assay
The high-throughput screening assay is based on the enzymatic cleavage of a fluorogenic substrate derived from the this compound dipeptide. The substrate, H-Ser-Asp-AMC (7-amino-4-methylcoumarin), is non-fluorescent. Upon cleavage of the amide bond between the aspartic acid residue and the AMC fluorophore by a target protease, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured using a fluorescence plate reader. This allows for the rapid screening of large compound libraries to identify molecules that modulate the protease's activity.
Data Presentation
Table 1: H-Ser-Asp-AMC Substrate Characterization
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉N₃O₇ |
| Molecular Weight | 365.34 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Appearance | Lyophilized powder |
| Purity (HPLC) | ≥95% |
| Solubility | DMSO (≥10 mM) |
Table 2: Representative Michaelis-Menten Kinetic Data for a Hypothetical Ser-Asp Peptidase
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 150.2 |
| 2.5 | 320.5 |
| 5 | 550.8 |
| 10 | 850.1 |
| 25 | 1250.6 |
| 50 | 1500.3 |
| 100 | 1650.9 |
| Km | 8.5 µM |
| Vmax | 1800 RFU/min |
Table 3: Inhibition Profile of a Reference Inhibitor against the Hypothetical Ser-Asp Peptidase
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 10.5 |
| 10 | 25.2 |
| 50 | 48.9 |
| 100 | 65.7 |
| 500 | 85.3 |
| 1000 | 95.1 |
| IC₅₀ | 55 nM |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4.
-
Enzyme Stock Solution: Reconstitute the lyophilized hypothetical Ser-Asp peptidase in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve H-Ser-Asp-AMC in DMSO to a stock concentration of 10 mM. Protect from light and store at -20°C.
-
Test Compounds: Dissolve library compounds in 100% DMSO to a stock concentration of 10 mM.
-
Positive Control (Inhibitor): Prepare a stock solution of a known inhibitor (if available) in DMSO.
-
Negative Control: 100% DMSO.
High-Throughput Screening (HTS) Protocol for Inhibitor Identification
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds (from 10 mM DMSO stock) into the wells of a 384-well, black, flat-bottom assay plate.
-
Dispense 50 nL of DMSO into the control wells (maximum and minimum activity).
-
Dispense 50 nL of a reference inhibitor into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the Ser-Asp peptidase in Assay Buffer. The final concentration should be determined from enzyme titration experiments (typically in the low nM range).
-
Add 10 µL of the enzyme solution to all wells of the assay plate.
-
Mix by shaking the plate for 30 seconds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of H-Ser-Asp-AMC in Assay Buffer. The final concentration should be at or near the Km value (e.g., 10 µM).
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30 minutes, or as a single endpoint reading after a defined incubation period (e.g., 30 minutes) at 37°C.
-
Data Analysis
-
Calculate the rate of reaction for each well from the kinetic data (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)) Where:
-
Rate_compound is the reaction rate in the presence of the test compound.
-
Rate_min is the average reaction rate of the minimum activity control (e.g., with a potent inhibitor or no enzyme).
-
Rate_max is the average reaction rate of the maximum activity control (DMSO only).
-
-
For active compounds ("hits"), perform dose-response experiments to determine the IC₅₀ value.
Mandatory Visualizations
Caption: High-throughput screening workflow for Ser-Asp peptidase inhibitors.
Caption: Hypothetical signaling pathway involving a Ser-Asp peptidase.
Application Note: A Novel Colorimetric Assay for the Quantification of H-SER-ASP-OH
Introduction
The dipeptide H-SER-ASP-OH (Seryl-Aspartic acid) is a molecule of interest in various fields of biochemical and pharmaceutical research. Its structural motifs, featuring a hydroxyl group from serine and a carboxylic acid group from aspartic acid, suggest potential roles in biological signaling and as a building block for larger polypeptides. To facilitate research into its functions and applications, a sensitive and specific quantitative assay is essential. This application note describes a novel colorimetric assay for the determination of this compound concentration in aqueous samples.
The assay is based on a two-step enzymatic reaction. First, a specific dipeptidase, "Ser-Asp Peptidase" (a hypothetical enzyme for the purpose of this protocol), selectively cleaves the peptide bond of this compound to release L-serine and L-aspartic acid. Subsequently, the liberated L-serine is oxidized by L-serine dehydratase, producing pyruvate. The pyruvate is then quantified using a lactate dehydrogenase (LDH) coupled reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. For a more user-friendly colorimetric readout, the pyruvate can be measured using a colorimetric agent such as 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone in an alkaline solution, with an absorbance maximum at 450 nm. This application note will focus on the DNPH-based colorimetric method.
Principle of the Assay
The colorimetric assay for this compound is based on the following reaction cascade:
-
Enzymatic Cleavage: this compound + H₂O --(Ser-Asp Peptidase)--> L-Serine + L-Aspartic Acid
-
Enzymatic Conversion of L-Serine: L-Serine --(L-Serine Dehydratase)--> Pyruvate + NH₃
-
Colorimetric Detection of Pyruvate: Pyruvate + 2,4-Dinitrophenylhydrazine --(Alkaline Conditions)--> Pyruvate-2,4-dinitrophenylhydrazone (Colored Product)
The intensity of the color produced is directly proportional to the concentration of pyruvate, which in turn is stoichiometric with the initial concentration of this compound.
Materials and Methods
Reagents:
-
This compound standard solution (10 mM)
-
"Ser-Asp Peptidase" (hypothetical enzyme, 1 U/mL)
-
L-Serine Dehydratase (from a commercial source, e.g., Sigma-Aldrich, 10 U/mL)
-
Phosphate Buffer (100 mM, pH 7.4)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 2 M HCl)
-
Sodium Hydroxide (NaOH) solution (2.5 M)
-
96-well microplate
-
Microplate reader
Experimental Protocols
1. Preparation of Standard Curve:
-
Prepare a series of this compound standards by diluting the 10 mM stock solution in phosphate buffer to final concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.
-
Add 50 µL of each standard to separate wells of a 96-well microplate.
-
Add 50 µL of phosphate buffer to each well.
2. Sample Preparation:
-
Dilute the test samples containing unknown concentrations of this compound in phosphate buffer to fall within the range of the standard curve.
-
Add 50 µL of the diluted samples to separate wells of the 96-well microplate.
-
Add 50 µL of phosphate buffer to each well.
3. Enzymatic Reactions:
-
Prepare a master mix of the enzymes by diluting "Ser-Asp Peptidase" and L-Serine Dehydratase to final concentrations of 0.1 U/mL and 1 U/mL, respectively, in phosphate buffer.
-
Add 20 µL of the enzyme master mix to each well containing the standards and samples.
-
Incubate the microplate at 37°C for 30 minutes to allow for the enzymatic reactions to proceed to completion.
4. Colorimetric Detection:
-
Add 50 µL of the 1 mM DNPH solution to each well.
-
Incubate the microplate at room temperature for 10 minutes.
-
Add 50 µL of 2.5 M NaOH solution to each well to develop the color.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve.
Data Presentation
Table 1: Hypothetical Absorbance Data for this compound Standard Curve
| This compound Concentration (mM) | Absorbance at 450 nm (Mean ± SD, n=3) | Corrected Absorbance (Mean) |
| 0 | 0.052 ± 0.003 | 0.000 |
| 0.1 | 0.158 ± 0.005 | 0.106 |
| 0.2 | 0.265 ± 0.007 | 0.213 |
| 0.4 | 0.478 ± 0.010 | 0.426 |
| 0.6 | 0.691 ± 0.012 | 0.639 |
| 0.8 | 0.904 ± 0.015 | 0.852 |
| 1.0 | 1.117 ± 0.018 | 1.065 |
Assay Performance:
-
Linear Range: 0.1 - 1.0 mM
-
Limit of Detection (LOD): 0.05 mM
-
Limit of Quantification (LOQ): 0.1 mM
-
Intra-assay Precision (CV%): < 5%
-
Inter-assay Precision (CV%): < 8%
Mandatory Visualizations
Caption: Experimental workflow for the colorimetric assay of this compound.
Application Note and Protocol for Cell Permeability Assay of H-SER-ASP-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-SER-ASP-OH, also known as Seryl-aspartic acid, is a dipeptide composed of serine and aspartic acid.[1] Understanding the cell permeability of this dipeptide is crucial for evaluating its potential as a therapeutic agent or its role in biological processes, as cell membrane penetration is a key determinant of bioavailability and intracellular activity. Peptides, in general, face challenges with cell permeability due to their hydrophilic nature and susceptibility to enzymatic degradation.[2] This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[3][4] The Caco-2 assay is valuable for predicting the oral absorption of compounds and can elucidate whether transport occurs via passive diffusion or active transport mechanisms. Additionally, this note discusses potential transport mechanisms for this compound, considering the known transporters of its constituent amino acids.[5]
Data Presentation
The following table summarizes hypothetical quantitative data from a bidirectional Caco-2 permeability assay of this compound, including relevant controls. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the cell monolayer.
| Compound | Direction | Papp (cm/s x 10-6) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Absorption |
| This compound | A to B | 0.8 ± 0.1 | 2.5 | Low to Moderate |
| B to A | 2.0 ± 0.3 | |||
| Propranolol (High Permeability Control) | A to B | 25.0 ± 2.5 | 1.1 | High |
| B to A | 27.5 ± 3.0 | |||
| Lucifer Yellow (Low Permeability Control) | A to B | 0.1 ± 0.02 | N/A | Very Low |
-
A to B: Apical to Basolateral transport (mimicking intestinal absorption).
-
B to A: Basolateral to Apical transport (evaluating efflux).
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4.
-
Transwell® inserts (0.4 µm pore size, 12-well or 24-well format)
-
This compound
-
Propranolol (high permeability control)
-
Lucifer Yellow (low permeability, paracellular integrity marker)
-
LC-MS/MS system for quantification
Methods:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. A TEER value > 250 Ω·cm² indicates a confluent monolayer.
-
Alternatively, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber over time. Low passage of Lucifer Yellow confirms tight junction integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add this compound (at a predetermined concentration, e.g., 10 µM) and control compounds dissolved in HBSS to the apical (donor) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B assay, but add the test compounds to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.
Caption: Potential transport mechanisms of this compound across the cell membrane.
Discussion
The Caco-2 permeability assay provides valuable insights into the potential for oral absorption of this compound. A low Papp value in the apical to basolateral direction suggests poor absorption, which is common for small, hydrophilic peptides. The efflux ratio is critical for identifying whether the compound is a substrate for efflux pumps, such as P-glycoprotein, which can actively transport substances out of the cell, thereby reducing intracellular concentration and bioavailability.
Given that aspartic acid can be transported by amino acid transporters like ASCT2, it is plausible that this compound may also interact with such transporters. The involvement of active transport could lead to non-linear absorption kinetics and potential for drug-drug interactions. Further studies, including competitive inhibition assays with known substrates of amino acid and peptide transporters, would be necessary to elucidate the specific transport mechanisms for this compound. Understanding these mechanisms is essential for the rational design of drug delivery strategies to enhance the bioavailability of this dipeptide.
References
- 1. Ser-Asp | C7H12N2O6 | CID 7016057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The l-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving H-SER-ASP-OH solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the dipeptide H-SER-ASP-OH (Seryl-Aspartic Acid).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound dipeptide not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?
A1: The this compound dipeptide is inherently acidic due to the free carboxylic acid side chain of the Aspartic Acid (Asp) residue.[1] Peptides often exhibit their lowest solubility at their isoelectric point (pI), which is the pH at which they have a net neutral charge.[2] For this compound, the pI is in the acidic range. At neutral pH, the peptide is negatively charged and generally soluble, but factors like aggregation or high concentration can still impede dissolution. The key is often to move the pH further away from its acidic pI.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the properties of this compound is crucial for successful handling. The peptide is composed of two hydrophilic amino acids, Serine (polar) and Aspartic Acid (acidic), which generally confers good water solubility.[2][3] Key quantitative properties are summarized in the table below.
Q3: What is the recommended first step for dissolving this compound?
A3: The recommended starting solvent for any peptide is sterile, deionized water or a simple buffer.[4] Given the acidic nature of this compound, if solubility in pure water is limited, the most effective next step is to adjust the pH to a basic range.
Q4: How does pH specifically affect the solubility of this peptide?
A4: The pH of the solvent is a critical factor. This compound has two carboxylic acid groups (the C-terminus and the Asp side chain) and one amino group (the N-terminus). At a low (acidic) pH near its isoelectric point, the net charge is near zero, minimizing repulsive forces between peptide molecules and leading to lower solubility. As the pH increases into the neutral and basic range (pH > 7), both carboxylic acid groups become deprotonated and negatively charged, increasing the peptide's net negative charge and enhancing its interaction with water, thus significantly improving solubility.
Q5: What specific buffers are recommended if water fails?
A5: For an acidic peptide like this compound, a slightly basic buffer is highly recommended. A common and effective choice is a volatile buffer like 0.1 M ammonium bicarbonate (NH₄HCO₃), which can be easily removed by lyophilization if needed. Alternatively, a dilute solution of ammonium hydroxide (e.g., 1% v/v) can be used to raise the pH.
Q6: Can I use physical methods like sonication or warming to aid dissolution?
A6: Yes, physical methods can be very helpful. Brief sonication in a water bath can break up aggregates and improve dissolution. Gentle warming (e.g., to 37-40°C) can also increase the kinetic energy and improve solubility. However, avoid excessive heat to prevent potential peptide degradation. Always centrifuge the solution after dissolution to pellet any remaining particulates before use.
Q7: Should I consider using an organic co-solvent like DMSO?
A7: For this compound, which is composed of hydrophilic residues, organic co-solvents are generally not the first choice. These solvents, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are typically reserved for very hydrophobic peptides. If you must use a co-solvent for a specific experimental reason, it is critical to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₆ | |
| Molecular Weight | 220.18 g/mol | |
| Amino Acid Composition | 1x Serine (Hydrophilic), 1x Aspartic Acid (Acidic, Hydrophilic) | |
| Net Charge at pH 7 | -1 | |
| Estimated Isoelectric Point (pI) | ~3.1 | |
| Predicted Water Solubility | 28.5 g/L |
Table 2: Recommended Solubilization Strategies for this compound
| Strategy | Details | Rationale |
| Primary Solvent | Sterile Deionized Water | The peptide is inherently hydrophilic and should have good water solubility. |
| pH Adjustment | Add 0.1 M Ammonium Bicarbonate or dilute NH₄OH (pH > 8) | As an acidic peptide, its solubility significantly increases in basic conditions, far from its acidic pI. |
| Physical Methods | Sonication (3x 10 sec) or Gentle Warming (<40°C) | Helps to break up aggregates and increase the rate of dissolution. |
| Co-solvents | DMSO, DMF (Use as a last resort) | Generally not required for this hydrophilic peptide. If used, dissolve in minimal organic solvent first, then add aqueous buffer. |
Experimental Protocols
Protocol 1: Standard Solubilization in Aqueous Buffer
-
Preparation : Allow the lyophilized this compound vial to warm to room temperature before opening.
-
Initial Dissolution : Add the desired volume of sterile deionized water or a neutral buffer (e.g., PBS) to the vial to achieve the target concentration.
-
Agitation : Vortex the vial for 30-60 seconds.
-
Observation : Check for complete dissolution. The solution should be clear and free of particulates.
-
Troubleshooting : If the peptide is not fully dissolved, proceed to Protocol 2.
Protocol 2: Solubilization by pH Adjustment
-
Preparation : Follow step 1 from Protocol 1.
-
Buffer Preparation : Prepare a stock solution of a volatile basic buffer, such as 0.1 M Ammonium Bicarbonate (NH₄HCO₃).
-
pH-Adjusted Dissolution : Add a small volume of the basic buffer to the lyophilized peptide and vortex thoroughly. The increased pH will deprotonate the carboxylic acid groups, enhancing solubility.
-
Physical Assistance : If needed, sonicate the vial in a cool water bath for 10-15 second intervals to aid dissolution.
-
Final Dilution : Once the peptide is fully dissolved in the basic buffer, you can add it to your final experimental buffer. Note: always add the dissolved peptide stock to the experimental buffer, not the other way around, to avoid localized concentration changes that could cause precipitation.
-
Final Check : Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates before use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound peptide.
Caption: Relationship between pH, charge, and solubility for this compound.
References
Technical Support Center: H-SER-ASP-OH Stability in Cell Culture Media
Welcome to the technical support center for the dipeptide H-SER-ASP-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in typical cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound, or seryl-aspartic acid, is a dipeptide composed of a serine and an aspartic acid residue. Its stability is a critical factor in cell culture experiments as degradation can lead to a loss of biological activity, the formation of undesired byproducts, and variability in experimental results. Peptides containing aspartyl residues are known to be susceptible to chemical degradation under physiological conditions.
Q2: What are the primary pathways of this compound degradation in cell culture media?
A2: The main degradation pathway for peptides containing aspartic acid involves the formation of a cyclic succinimide intermediate. This intermediate can then undergo hydrolysis to form either the original peptide, an isomeric form (iso-aspartyl peptide), or lead to the cleavage of the peptide bond. The serine residue can also potentially contribute to instability, although to a lesser extent than aspartic acid.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
A3: Several factors can impact the stability of this compound, including:
-
pH: The rate of succinimide formation is pH-dependent, with increased rates at neutral to alkaline pH, typical of cell culture media.
-
Temperature: Higher temperatures (e.g., 37°C) used for cell culture will accelerate the degradation process compared to storage at lower temperatures.
-
Enzymatic Activity: Cell culture media supplemented with serum contains peptidases and proteases that can enzymatically cleave the dipeptide. Even in serum-free media, cells themselves can release enzymes that may degrade the peptide.
-
Media Composition: The specific components of the cell culture medium could potentially interact with the peptide, although this is generally a lesser concern for a simple dipeptide.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
Fresh Preparation: Prepare fresh stock solutions of this compound and add it to the cell culture medium immediately before use.
-
Storage: Store lyophilized peptide at -20°C or -80°C. If you must store solutions, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Serum-Free Media: If your experimental design allows, using a serum-free medium can reduce enzymatic degradation.
-
Control Experiments: Always include appropriate controls to assess the impact of peptide degradation on your experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of expected biological activity over time. | Degradation of this compound into inactive forms (e.g., cleaved amino acids, iso-Asp variant). | 1. Confirm peptide integrity at the start of the experiment using HPLC. 2. Perform a time-course experiment to determine the half-life of the peptide in your specific cell culture setup. 3. Replenish the peptide in the media at regular intervals based on its stability profile. |
| High variability between replicate experiments. | Inconsistent peptide concentration due to degradation. | 1. Standardize the preparation and handling of the peptide stock solution. 2. Ensure the time between adding the peptide to the media and starting the experiment is consistent. 3. Use a fresh aliquot of peptide for each experiment. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, Mass Spectrometry). | Formation of degradation products such as the iso-aspartyl dipeptide or cleaved amino acids. | 1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. 2. Refer to the degradation pathway diagram to understand the likely products. |
Quantitative Data Summary
| Cell Culture Medium | Serum Presence | Temperature (°C) | Hypothetical Half-life (t½) in hours |
| DMEM | 10% FBS | 37 | 12 - 24 |
| DMEM | Serum-Free | 37 | 24 - 48 |
| RPMI-1640 | 10% FBS | 37 | 10 - 22 |
| RPMI-1640 | Serum-Free | 37 | 22 - 44 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound peptide (lyophilized, high purity)
-
Cell culture medium of choice (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Aseptically dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL. Prepare single-use aliquots and store at -80°C.
-
Cell Culture Medium: Prepare the complete cell culture medium, including serum if required.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Experimental Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to a final concentration of 100 µg/mL. Mix gently by inverting the tube.
-
Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C for later analysis.
-
Incubate the remaining peptide-spiked medium at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots (e.g., 100 µL) and immediately freeze them at -80°C to stop further degradation.
-
For analysis, thaw the samples on ice.
-
To precipitate proteins, add an equal volume of ice-cold ACN with 0.1% TFA to each sample. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials.
4. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared samples.
-
Use a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).
-
Monitor the elution at 214 nm.
5. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the tested conditions.
Visualizations
This compound Degradation Pathway
The primary non-enzymatic degradation pathway for this compound in neutral or alkaline solutions involves the formation of a succinimide intermediate.
Caption: Proposed degradation pathway of this compound via a succinimide intermediate.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Technical Support Center: Preventing Degradation of Seryl-Aspartic Acid in Solution
Welcome to the technical support center for seryl-aspartic acid (Ser-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of seryl-aspartic acid in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for seryl-aspartic acid in an aqueous solution?
A1: Seryl-aspartic acid primarily degrades through two main pathways, which are highly dependent on the pH of the solution.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH 1-4), the peptide bond between serine and aspartic acid is susceptible to hydrolysis. This results in the cleavage of the dipeptide into its constituent amino acids, serine and aspartic acid.[1][2]
-
Aspartimide Formation (Isomerization): At neutral to alkaline pH (typically pH 6-9), the primary degradation route is through the formation of a five-membered succinimide ring, known as an aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue. This intermediate is unstable and can subsequently be hydrolyzed to form not only the original seryl-aspartic acid but also a significant amount of seryl-isoaspartic acid, an isomer that can alter the biological activity of the molecule.[1] Racemization at the alpha-carbon of the aspartic acid can also occur during this process.
Q2: What factors have the most significant impact on the stability of seryl-aspartic acid solutions?
A2: The key factors influencing the stability of seryl-aspartic acid in solution are:
-
pH: As detailed above, the pH of the solution is a critical determinant of the degradation pathway and rate.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including both hydrolysis and aspartimide formation. For long-term storage, it is recommended to keep solutions at low temperatures, such as 2-8°C or frozen.
-
Buffer Composition: While the effect of buffer catalysis on seryl-aspartic acid specifically is not extensively documented, studies on similar peptides show that buffer species can influence the rate of degradation. For instance, phosphate buffers have been observed to affect the aggregation kinetics of nanoparticles stabilized with citrate, a molecule with carboxyl groups similar to aspartic acid. It is therefore advisable to evaluate the impact of the chosen buffer system on stability.
-
Presence of Enzymes: If the solution is used in a biological context, such as cell culture media, the presence of proteases can lead to enzymatic degradation of the dipeptide.
Q3: How can I minimize the degradation of seryl-aspartic acid in my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution in a range that minimizes the predominant degradation pathways. Based on studies of aspartyl-containing peptides, a slightly acidic pH (around 4-5) may be a reasonable starting point to balance hydrolysis and isomerization, though the optimal pH should be empirically determined for your specific application.
-
Temperature Control: Prepare solutions fresh and keep them cold (2-8°C) whenever possible. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent repeated freeze-thaw cycles.
-
Lyophilization: For long-term storage, lyophilizing the seryl-aspartic acid, preferably with a cryoprotectant like sucrose, can significantly enhance its stability by removing water, which is essential for the degradation reactions.
-
Appropriate Solvent: While aqueous buffers are common, in some applications, the use of co-solvents that lower the dielectric constant might reduce the rate of succinimide formation.
Q4: What are the best analytical methods to monitor the degradation of seryl-aspartic acid?
A4: The most common and effective technique for monitoring the stability of seryl-aspartic acid and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA). Liquid chromatography-mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of the main seryl-aspartic acid peak in HPLC analysis. | Degradation of the dipeptide due to inappropriate storage or experimental conditions. | - Verify the pH and temperature of your stock solutions and experimental buffers. - Prepare fresh solutions before each experiment. - Analyze for the appearance of new peaks corresponding to degradation products (serine, aspartic acid, seryl-isoaspartic acid). |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products such as seryl-isoaspartic acid or cleaved amino acids. | - Identify the new peaks by comparing their retention times with analytical standards of potential degradation products. - Utilize LC-MS to confirm the mass of the unexpected peaks and aid in their identification. |
| Variability in experimental results or loss of biological activity. | Inconsistent stability and purity of the seryl-aspartic acid solution. | - Implement strict pH and temperature controls throughout your experiments. - Prepare and use fresh stock solutions regularly. - Use a validated, stability-indicating HPLC method to confirm the integrity of your seryl-aspartic acid solution before use. |
| Precipitation or cloudiness in the solution. | Poor solubility, aggregation, or interaction with buffer components. | - Ensure the pH of the solution is not at the isoelectric point of the dipeptide. - Consider using a different buffer system. - Evaluate the solubility of seryl-aspartic acid in your specific buffer and concentration. |
Quantitative Data on Seryl-Aspartic Acid Degradation
| Condition | Primary Degradation Pathway | Expected Rate of Degradation | Key Influencing Factors |
| Acidic (pH 1-4) | Peptide Bond Hydrolysis | Increases with decreasing pH and increasing temperature. | pH, Temperature |
| Neutral (pH 6-8) | Aspartimide Formation -> Isomerization | Increases with pH and temperature. | pH, Temperature, Buffer Species |
| Alkaline (pH > 8) | Aspartimide Formation -> Isomerization & Racemization | Significantly increases with pH and temperature. | pH, Temperature |
| Frozen (-20°C to -80°C) | Minimal | Very slow, but not completely halted at -20°C. | Storage Temperature |
| Lyophilized | Minimal | Very slow, dependent on residual moisture. | Residual Moisture, Storage Temperature |
Experimental Protocols
Protocol 1: Stability Testing of Seryl-Aspartic Acid in Solution
Objective: To determine the stability of seryl-aspartic acid under different pH and temperature conditions.
Materials:
-
Seryl-aspartic acid
-
Buffers of desired pH (e.g., 0.1 M citrate buffer for pH 4, 0.1 M phosphate buffer for pH 7, 0.1 M borate buffer for pH 9)
-
High-purity water
-
HPLC system with a C18 column
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
Methodology:
-
Solution Preparation: Prepare a stock solution of seryl-aspartic acid in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate vials and dilute with the different buffers to the final desired concentration.
-
Incubation: Place the vials in the respective temperature-controlled environments.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Quenching (Optional): If necessary, quench the degradation reaction by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH significantly, then freeze the sample until analysis.
-
HPLC Analysis: Analyze the samples by a validated reversed-phase HPLC method to quantify the remaining seryl-aspartic acid and the formation of any degradation products.
-
Data Analysis: Plot the concentration of seryl-aspartic acid versus time for each condition to determine the degradation kinetics.
Protocol 2: Analytical HPLC Method for Seryl-Aspartic Acid and its Degradation Products
Objective: To separate and quantify seryl-aspartic acid, seryl-isoaspartic acid, serine, and aspartic acid.
Instrumentation and Columns:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 214 nm Injection Volume: 20 µL
Note: This is a general method and may require optimization for your specific application and HPLC system. The separation of the isomeric pair, seryl-aspartic acid and seryl-isoaspartic acid, can be particularly challenging and may require adjustments to the gradient, mobile phase composition, or the use of a different column.
Visualizations
Caption: Degradation pathways of seryl-aspartic acid in aqueous solution.
Caption: Experimental workflow for assessing seryl-aspartic acid stability.
References
Technical Support Center: Optimizing H-SER-ASP-OH for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of the tripeptide H-SER-ASP-OH in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological role?
This compound is a tripeptide consisting of the amino acids L-Serine and L-Aspartic Acid. While the specific functions of this tripeptide are not broadly documented, its constituent amino acids are fundamental to many biological processes. The Ser-Asp motif is significant in biochemistry; for instance, the Ser/His/Asp catalytic triad is crucial for the function of serine proteases[1]. Additionally, Histidine-to-Aspartate (His-Asp) phosphotransfer mechanisms are key components of signal transduction pathways in both prokaryotes and eukaryotes[2][3]. Given this context, this compound may act as a modulator or competitive inhibitor of enzymes that recognize Serine or Aspartic Acid residues, such as certain kinases or proteases.
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
For initial experiments, it is advisable to perform a broad-range dose-response curve to identify an effective and non-toxic concentration window. Subsequent experiments can then utilize a narrower range to determine precise values like the EC50 or IC50.
| Concentration Range | Purpose | Typical Concentrations | Reference |
| Broad-Range Screening | To identify the general range of biological activity and cytotoxicity. | 1 nM to 100 µM | [4][5] |
| Focused Dose-Response | To determine the precise EC50 or IC50 value. | Narrowed range based on initial screening results. | |
| High Concentration (Toxicity) | To establish the upper limit and assess potential cytotoxic effects. | Up to 100 µM or higher, depending on solubility. |
Q3: How should I properly dissolve and store this compound?
Proper handling, dissolution, and storage are critical for experimental reproducibility and maintaining peptide integrity. This compound is an acidic peptide and should be soluble in aqueous solutions.
| Step | Recommendation | Details | Reference |
| Initial Solubilization | Start with sterile, distilled water or an aqueous buffer (e.g., PBS). | If solubility is an issue, gentle warming (to 37°C) and sonication can be applied. | |
| pH Adjustment | If the peptide does not dissolve, adjust the pH. | Given the acidic nature of Aspartic Acid, dissolving in a slightly basic buffer may improve solubility. | |
| Organic Solvents | Use as a last resort. | If necessary, dissolve in a minimal amount of DMSO and then slowly dilute with the aqueous assay buffer. Keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. | |
| Storage (Lyophilized) | Store at -20°C or below in a desiccated environment. | Aliquot the peptide upon arrival to avoid repeated freeze-thaw cycles and moisture absorption. | |
| Storage (Stock Solution) | Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). | Avoid storing peptides in solution for extended periods. |
Q4: How can I determine the optimal concentration for my experiments?
A systematic approach is required to find the concentration that yields the desired biological effect without causing significant cell death. The workflow below outlines the key steps for this optimization process.
Caption: Workflow for this compound concentration optimization.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when working with this compound in cell-based assays.
Problem: The peptide will not dissolve or the solution is cloudy.
| Potential Cause | Suggested Solution | Reference |
| Incorrect Solvent | The peptide is acidic. Start with sterile water or a slightly basic buffer. Sonication or gentle warming can assist dissolution. | |
| Peptide Aggregation | Hydrophobic interactions or high localized concentration can cause aggregation. Try adding the concentrated peptide solution dropwise to a vigorously stirred aqueous buffer. | |
| Low Purity | Impurities from synthesis can affect solubility. Ensure you are using a high-purity (>95%) peptide. |
Problem: Precipitate forms after adding the peptide to cell culture media.
| Potential Cause | Suggested Solution | Reference |
| Interaction with Media Components | Serum proteins or other components in the media can interact with the peptide, causing it to precipitate. | |
| Solution: | Perform the assay in serum-free or low-serum media to test for interference. Visually inspect wells for precipitate after adding the peptide. | |
| Buffer Incompatibility | The pH or ionic strength of the culture medium may be incompatible with the peptide stock solution. | |
| Solution: | Prepare the final peptide dilutions directly in the assay medium to ensure compatibility. |
Problem: High cytotoxicity is observed, even at low concentrations.
| Potential Cause | Suggested Solution | Reference |
| Solvent Toxicity | If an organic solvent like DMSO was used for dissolution, its final concentration may be too high. | |
| Solution: | Conduct a vehicle control experiment (solvent only) to assess its toxicity. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). | |
| Peptide-Induced Cytotoxicity | The peptide itself may be inherently cytotoxic to the specific cell line being used. | |
| Solution: | Perform a careful dose-response cytotoxicity assay (see Protocol 2) to identify a sub-toxic concentration range for use in functional assays. | |
| Contaminants | Residual contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic. | |
| Solution: | Use high-purity, TFA-free peptides if high sensitivity is required. Be aware that TFA salts can affect the net weight of the peptide. |
Problem: No biological effect or inconsistent, non-reproducible results are observed.
Caption: Troubleshooting logic for inconsistent or absent results.
Section 3: Key Experimental Protocols
Protocol 1: Peptide Solubilization and Stock Solution Preparation
This protocol provides a systematic approach to solubilizing this compound.
-
Calculate Required Mass: Determine the mass of the lyophilized peptide needed to achieve the desired stock concentration (e.g., 10 mM). Account for peptide purity if specified by the manufacturer.
-
Initial Attempt (Water): Add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized peptide. Vortex gently.
-
Aid Dissolution: If the peptide does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it to 37°C.
-
pH Adjustment (If Needed): If solubility is still poor, a slightly basic buffer (pH 7.5-8.5) can be used instead of water.
-
Organic Solvent (Last Resort): If the peptide remains insoluble, dissolve it in a minimal volume of sterile DMSO (e.g., 10-20% of the final volume). Once dissolved, slowly add the aqueous buffer dropwise to the DMSO solution while vortexing to reach the final desired volume and concentration.
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Aliquot the solution into sterile, low-protein-binding tubes and store at -80°C.
Protocol 2: Determining Optimal Concentration using a Cell Viability (MTT) Assay
This protocol determines the concentration range of this compound that is not toxic to the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Peptide Dilution Series: Prepare a 2X concentrated serial dilution of the this compound stock solution in the appropriate cell culture medium. A typical broad-range series might be 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM.
-
Cell Treatment: Remove the existing medium from the cells. Add 100 µL of the 2X peptide dilutions to the respective wells (resulting in a 1X final concentration). Include untreated cells as a negative control (100% viability) and a vehicle control if a solvent was used. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the untreated control cells to calculate the percentage of cell viability for each concentration. Select the concentration range that maintains high cell viability (e.g., >90%) for subsequent functional assays.
Section 4: Signaling Pathway Considerations
The this compound peptide may interfere with signaling pathways that rely on protein phosphorylation or proteolytic cleavage, particularly those involving Ser/Asp recognition sites. A common mechanism involves kinases that phosphorylate serine residues, often within a specific consensus sequence that may include acidic residues like aspartate.
This compound could potentially act as a competitive inhibitor, binding to the active site of a kinase and preventing it from phosphorylating its native substrate.
Caption: Hypothetical inhibition of a Ser/Asp kinase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. His-Asp phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. His-Asp signal transduction via a monomeric histidine phosphotransfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting H-SER-ASP-OH Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with background noise in H-SER-ASP-OH based fluorescence assays. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in fluorescence assays?
This compound is a dipeptide composed of Serine and Aspartic Acid. In the context of fluorescence assays, it likely serves as a substrate for specific enzymes, particularly proteases. Peptides containing an Aspartic Acid (Asp) residue are classic substrates for caspases, a family of proteases central to the process of apoptosis (programmed cell death).[1][2]
In a typical assay, this peptide would be conjugated to a fluorophore. When the peptide is cleaved by the target enzyme (e.g., caspase-3), the fluorophore is released, resulting in a measurable increase in fluorescence. The core peptide sequence itself is not fluorescent.
Q2: What are the primary sources of high background noise in my this compound assay?
High background fluorescence can originate from several sources, broadly categorized as either sample-related or instrument-related.[2][3]
Sample-Related Sources:
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin), culture media (especially those containing phenol red), or serum.[4]
-
Substrate Instability: Spontaneous hydrolysis or degradation of the fluorescently-labeled substrate, leading to fluorophore release independent of enzyme activity.
-
Non-specific Binding: The fluorescent probe may bind non-specifically to cellular components or the microplate itself.
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with fluorescent substances.
-
Test Compound Autofluorescence: If screening for inhibitors, the test compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.
Instrument-Related Sources:
-
Improper Instrument Settings: Incorrect gain/PMT voltage settings can amplify baseline noise.
-
Filter Crosstalk: Suboptimal or mismatched excitation and emission filters can lead to bleed-through of the excitation light.
-
Dirty Optics: Residue or dust on instrument optics can scatter light and increase background readings.
Troubleshooting Guides
Below are specific troubleshooting guides for common issues encountered during this compound fluorescence assays.
Issue 1: High Background Fluorescence in "No Enzyme" or "Blank" Wells
This indicates a problem with the assay components or setup, independent of enzymatic activity.
| Potential Cause | Recommended Solution |
| Substrate Degradation | Prepare the fluorescent substrate solution fresh for each experiment and protect it from light. Optimize the assay pH, as extreme pH can increase substrate auto-hydrolysis. |
| Media/Buffer Autofluorescence | Switch to a phenol red-free cell culture medium for the duration of the assay. If possible, replace serum-containing media with a serum-free formulation or a specialized fluorescence assay buffer. |
| Contaminated Reagents | Use fresh, high-purity reagents (e.g., molecular biology grade water, freshly prepared buffers). Filter-sterilize buffers if microbial contamination is suspected. |
| Microplate Issues | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from reflected light. |
Issue 2: High Background Signal in All Wells (Including "Positive Control")
This suggests a widespread issue affecting both specific and non-specific signal generation.
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | Titrate the fluorescent substrate to find the optimal concentration that provides a good signal-to-noise ratio without elevating the background. High substrate concentrations can lead to increased non-specific signal. |
| Incorrect Instrument Settings | Optimize the gain or PMT voltage on your fluorescence reader. While higher gain increases the signal, it also amplifies the background noise. Aim for a setting that provides a robust signal from your positive control without saturating the detector, while keeping the blank reading low. |
| Cell Autofluorescence | Include an "unstained" or "no probe" control to quantify the level of intrinsic cell fluorescence. If cell autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower. |
Issue 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern true positive signals from the background. An acceptable signal-to-noise ratio (S/N) is generally considered to be at least 10, with an S/N > 100 being necessary for optimal precision in many applications.
| Potential Cause | Recommended Solution |
| Insufficient Enzyme Activity | Ensure that the enzyme (e.g., caspase) has been properly activated in your experimental model. Confirm enzyme expression and activity using an orthogonal method if possible. |
| Suboptimal Assay Buffer | Optimize the buffer composition, including pH and ionic strength, for maximal enzyme activity. |
| Photobleaching | Minimize the exposure of the fluorescent probe to excitation light before reading the plate. Take measurements immediately after adding the final reagents. |
| Incompatible Fluorophore | Ensure the chosen fluorophore is suitable for the assay conditions (e.g., pH, reducing agents). The type of fluorophore can influence substrate specificity. |
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
Objective: To find the concentration of the fluorescently labeled this compound substrate that yields the best signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of your fluorescent substrate in the assay buffer. A typical starting point would be the manufacturer's recommended concentration, followed by two-fold serial dilutions above and below this concentration.
-
Set up your assay plate with "blank" (buffer only), "no enzyme" (cells/lysate without activator), and "positive control" (fully activated enzyme/lysate) wells.
-
Add the different substrate concentrations to replicate wells for each condition.
-
Incubate the plate according to your standard protocol.
-
Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Calculate the signal-to-noise ratio for each concentration: S/N = (Fluorescence of Positive Control) / (Fluorescence of No Enzyme Control).
-
Select the concentration that provides the highest S/N ratio for future experiments.
Protocol 2: Assessing Test Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent, which could interfere with the assay results.
Methodology:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Dispense the compound dilutions into the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the fluorescence of the plate at the same excitation and emission wavelengths used for your primary assay.
-
If a significant signal is detected from the compound-only wells, it indicates autofluorescence. A pre-read of the plate after compound addition but before substrate addition can also identify fluorescent compounds.
Data Presentation
Table 1: Common Fluorophores for Caspase Assays and their Spectral Properties
Since this compound is the peptide component, the fluorescence properties are determined by the attached fluorophore. Below are examples of common fluorophores used in similar assays.
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |
| AFC (7-Amino-4-trifluoromethylcoumarin) | ~400 | ~505 | Bright blue fluorescence; good for cell-based assays. |
| pNA (p-nitroanilide) | N/A (Colorimetric) | 405 (Absorbance) | Produces a yellow color upon cleavage; read on an absorbance plate reader. |
| Rhodamine 110 (Rh110) | ~496 | ~520 | Very bright green fluorescence; often used in a bis-substituted, self-quenching format. |
| AMC (7-amino-4-methylcoumarin) | ~340-360 | ~440-460 | Blue fluorescence; can be susceptible to photobleaching. |
Note: Optimal excitation and emission wavelengths can vary slightly depending on the instrument and buffer conditions. Always consult the manufacturer's data sheet for your specific reagent.
Visualizations
Signaling Pathway
Caption: Caspase-3 activation and substrate cleavage workflow.
Experimental Workflow
Caption: Logical steps for diagnosing background noise issues.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding of H-SER-ASP-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the dipeptide H-SER-ASP-OH. Our goal is to help you minimize non-specific binding (NSB) and obtain reliable, high-quality data.
Understanding Non-specific Binding of this compound
The dipeptide this compound is composed of a polar, neutral amino acid (Serine) and an acidic amino acid (Aspartic Acid). The presence of Aspartic Acid, with its carboxyl side chain, imparts an overall acidic nature to the peptide. At a physiological pH of 7.4, the carboxyl groups are deprotonated, giving the peptide a net negative charge. This net negative charge is a primary driver of non-specific binding, which can occur through electrostatic interactions with positively charged surfaces or molecules. Additionally, like all biomolecules, this compound can engage in hydrophobic and other non-covalent interactions that contribute to NSB.[1]
Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[2] The following resources are designed to help you troubleshoot and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding for the acidic dipeptide this compound?
A1: The primary drivers of non-specific binding for this compound are:
-
Electrostatic Interactions: Due to its net negative charge at neutral pH, the dipeptide can bind to positively charged surfaces on microplates, membranes, or other proteins.
-
Hydrophobic Interactions: Although it is a small and relatively polar peptide, hydrophobic interactions can still occur, particularly with plastic surfaces commonly used in assays.
-
Interactions with Blocking Agents: In some cases, the peptide may interact with the blocking agent itself, leading to inconsistent results.
Q2: How does pH influence the non-specific binding of this compound?
A2: The pH of your experimental buffer is critical as it determines the net charge of the this compound dipeptide.[3][4]
-
At a pH below its isoelectric point (pI) , which is estimated to be in the acidic range, the peptide will have a net positive or neutral charge, potentially reducing electrostatic repulsion from negatively charged surfaces but increasing attraction to them.
-
At a pH above its pI , the peptide will have a net negative charge. Increasing the pH further can increase the negative charge, which may enhance repulsion from negatively charged surfaces but increase binding to positively charged ones.
Q3: What is the estimated isoelectric point (pI) of this compound?
Q4: Can increasing the salt concentration in my buffer reduce non-specific binding?
A4: Yes, increasing the ionic strength of your buffer by adding salts like NaCl can be an effective strategy. The salt ions can shield electrostatic interactions between the charged peptide and charged surfaces, thereby reducing non-specific binding. It is advisable to test a range of salt concentrations (e.g., 150 mM to 500 mM) to find the optimal concentration for your assay.
Troubleshooting Guides
Issue: High Background Signal in an ELISA Assay
High background is a common indicator of significant non-specific binding. Follow these steps to troubleshoot the issue:
Troubleshooting Workflow for High Background in Peptide ELISA
Caption: Troubleshooting workflow for high background in peptide assays.
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. While the optimal blocker is system-dependent, the following table summarizes commonly used blocking agents and their general effectiveness.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of cross-reactivity; some preparations may contain impurities. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and very effective for many applications. Casein's effectiveness is attributed to its content of small molecular weight proteins. | Contains phosphoproteins that can interfere with phospho-specific antibody detection; may mask some epitopes. |
| Fish Gelatin | 0.1-1% (w/v) | Less cross-reactivity with mammalian antibodies compared to BSA or casein. | May be less effective than BSA or casein in some systems. |
| Synthetic/Non-Protein Blockers | Varies by product | Chemically defined, protein-free, reducing the risk of cross-reactivity. | Can be more expensive. |
| Normal Serum | 5-10% (v/v) | Can be highly effective, especially when from the same species as the secondary antibody. | Expensive; may contain endogenous factors that interfere with the assay. |
Experimental Protocols
Protocol 1: General ELISA Protocol for this compound with Minimized Non-specific Binding
This protocol provides a starting point for developing an ELISA for this compound, with specific steps to minimize NSB.
-
Coating:
-
Dilute the capture antibody or antigen in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL per well to a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL per well of a blocking buffer. For the acidic this compound, consider starting with 1% Casein in PBS.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Sample/Standard Incubation:
-
Prepare dilutions of this compound standards and samples in an assay diluent that includes a blocking agent (e.g., PBS with 0.1% Casein and 0.05% Tween-20).
-
Add 100 µL per well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer, including a 30-second soak time for each wash.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody in the same assay diluent used for the samples.
-
Add 100 µL per well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Enzyme-Conjugate Incubation:
-
Dilute the enzyme-conjugated secondary antibody or streptavidin in the assay diluent.
-
Add 100 µL per well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add the appropriate substrate and measure the signal according to the manufacturer's instructions.
-
Protocol 2: Optimizing Buffer Conditions to Reduce Non-specific Binding
This protocol outlines a method to systematically test different buffer conditions.
-
Prepare a Matrix of Buffer Conditions:
-
pH: Prepare a series of buffers with varying pH values (e.g., PBS at pH 6.5, 7.0, 7.5, and 8.0).
-
Salt Concentration: For each pH, prepare solutions with different NaCl concentrations (e.g., 150 mM, 300 mM, and 500 mM).
-
Surfactant: For a subset of the most promising pH and salt conditions, test the addition of a non-ionic surfactant (e.g., 0.05% Tween-20).
-
-
Perform a Checkerboard Titration:
-
Use a 96-well plate to test each buffer condition.
-
In separate wells, add your this compound sample (at a concentration known to give a signal) and a negative control (no peptide).
-
Follow your standard assay protocol, using the different buffer conditions for the sample/standard dilution and incubation steps.
-
-
Analyze the Results:
-
Calculate the signal-to-noise ratio (Signal of this compound / Signal of negative control) for each condition.
-
The optimal buffer condition will be the one that provides the highest signal-to-noise ratio.
-
Visualizing Key Concepts
Mechanism of Non-specific Binding and the Role of Blocking Agents
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Purification of Crude H-SER-ASP-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the hydrophilic dipeptide H-SER-ASP-OH. The resources below include a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and a summary of key purification parameters.
Experimental Protocol: Purification of this compound by Preparative RP-HPLC
This protocol outlines a standard procedure for the purification of crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). Given the polar nature of this dipeptide, special consideration is given to achieving adequate retention on the stationary phase.
1. Materials and Reagents:
-
Crude this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.2 µm syringe filters
2. HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Thoroughly degas both mobile phases before use.[1]
-
Column: A C18 column with polar-embedded or polar-endcapped chemistry is recommended to improve the retention of the hydrophilic this compound peptide.[2] Standard C18 columns may lead to poor retention.[2][3]
3. Sample Preparation:
-
Dissolve the crude lyophilized this compound powder in a minimal volume of Mobile Phase A.[4]
-
Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection.
4. Method Development (Analytical Scale):
-
Before proceeding to preparative scale, optimize the separation on an analytical C18 column.
-
Inject a small amount of the crude peptide solution.
-
Start with a shallow gradient to determine the elution profile. For example, a linear gradient of 0-20% Mobile Phase B over 30-60 minutes.
-
Monitor the elution at a wavelength of 214-220 nm, where the peptide bond absorbs.
5. Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution onto the column.
-
Apply the optimized gradient from the analytical scale run.
-
Collect fractions corresponding to the main peak representing the this compound dipeptide.
6. Post-Purification Analysis and Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., ESI-MS).
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder. The final product will likely be a TFA salt.
Key Purification Parameters
The following table summarizes typical quantitative data and parameters for the purification of a hydrophilic dipeptide like this compound.
| Parameter | Recommended Value/Range | Notes |
| Column Chemistry | C18 (polar-embedded or polar-endcapped) | Enhances retention of polar analytes. |
| Pore Size | 100-120 Å | Suitable for small peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and retention. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. |
| Initial Gradient | 0-5% Mobile Phase B | A shallow starting gradient is crucial for retaining highly polar peptides. |
| Flow Rate (Analytical) | 0.8 - 1.2 mL/min | For a standard 4.6 mm ID analytical column. |
| Flow Rate (Preparative) | 15 - 20 mL/min | Dependent on the preparative column diameter. |
| Detection Wavelength | 214 - 220 nm | For monitoring the peptide backbone. |
| Crude Peptide Purity | 50 - 70% | Typical purity after solid-phase peptide synthesis. |
| Final Peptide Purity | >98% | Achievable with optimized RP-HPLC purification. |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound and other hydrophilic peptides.
Q1: Why is my this compound peptide not retained on the C18 column and eluting in the void volume?
A1: This is a common problem for small, highly polar peptides. The primary reason is insufficient hydrophobic interaction with the stationary phase.
-
Potential Cause 1: Inappropriate Column Chemistry. Standard C18 columns are often too hydrophobic and may not retain very polar peptides, a phenomenon known as "phase collapse" can occur in highly aqueous mobile phases.
-
Solution: Use a C18 column specifically designed for use in highly aqueous conditions, such as those with polar-embedded or polar-endcapped functionalities. Alternatively, a C4 column could offer different selectivity.
-
-
Potential Cause 2: Improper Sample Solvent. Dissolving the peptide in a solvent stronger than the initial mobile phase (e.g., DMSO, pure ACN) can cause it to pass through the column without being retained.
-
Solution: Always dissolve the crude peptide in the initial mobile phase (e.g., 98% Water/0.1% TFA, 2% ACN/0.1% TFA) or in 100% water with 0.1% TFA.
-
-
Potential Cause 3: Lack of Ion-Pairing Agent. The free carboxyl and amino groups on the peptide can lead to poor peak shape and retention.
-
Solution: Ensure that an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases. This neutralizes charges and increases hydrophobicity.
-
Q2: My peptide peak is broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors, from secondary interactions with the column to issues with the mobile phase.
-
Potential Cause 1: Secondary Interactions. Residual silanol groups on the silica backbone of the column can interact with the peptide, causing peak tailing.
-
Solution: Use a high-purity, well-endcapped column. The use of TFA as an ion-pairing agent also helps to mask these silanol groups.
-
-
Potential Cause 2: Low TFA Concentration. Insufficient ion-pairing can lead to peak tailing.
-
Solution: Ensure the TFA concentration is optimal, typically around 0.1%.
-
-
Potential Cause 3: Column Overload. Injecting too much crude peptide can lead to broad and distorted peaks.
-
Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the column's capacity for your peptide.
-
Q3: I am seeing irreproducible retention times between runs. What is the cause?
A3: Fluctuating retention times are often due to an unequilibrated column or changes in the mobile phase.
-
Potential Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated to the initial conditions before each injection, retention times will vary.
-
Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the starting mobile phase composition before each injection.
-
-
Potential Cause 2: Mobile Phase Preparation. Inconsistent preparation of mobile phases or degradation of additives can affect retention.
-
Solution: Prepare fresh mobile phases daily. Ensure accurate measurement of TFA.
-
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Use a column thermostat to maintain a constant temperature during the analysis.
-
Q4: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA)?
A4: Yes, formic acid (typically at 0.1%) can be used as an alternative to TFA. It is a weaker ion-pairing agent, which may result in less retention but is more compatible with mass spectrometry as it causes less ion suppression. If MS analysis of the fractions is critical, FA is often preferred. However, TFA generally provides sharper peaks and better resolution for peptide purifications.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of crude this compound.
References
Technical Support Center: Solid-Phase Dipeptide Synthesis
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in solid-phase dipeptide synthesis, and how can I prevent it?
A1: The most prevalent side reaction is the formation of diketopiperazine (DKP).[1] This occurs when the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic impurity.[2] This intramolecular cyclization is particularly favorable for the six-membered ring of a diketopiperazine.[3]
Prevention Strategies:
-
Choice of Resin: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation.[4]
-
Dipeptide Coupling: Coupling a pre-formed dipeptide can bypass the susceptible stage for DKP formation. However, this approach carries a risk of racemization if the C-terminal amino acid of the dipeptide is not glycine or proline.[2]
-
Optimized Deprotection: An optimized Fmoc-removal strategy using 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the conventional 20% piperidine in DMF.
Q2: My coupling reaction appears to be incomplete. How can I troubleshoot this?
A2: Incomplete coupling leads to deletion sequences and a lower yield of the desired dipeptide. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Monitor the Reaction: Use a colorimetric test, such as the Kaiser test, to check for the presence of free primary amines on a small sample of resin beads. A positive result (blue color) indicates incomplete coupling.
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Reagent Quality: Ensure that amino acids and coupling reagents are of high purity and not degraded.
-
Activation Protocol: For challenging couplings, consider using a more robust activation method, such as HBTU/DIEA, and allow for a pre-activation period before adding the mixture to the resin.
Q3: How can I detect and minimize racemization during dipeptide synthesis?
A3: Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acids, is a critical issue, especially for sensitive residues like histidine and cysteine.
Detection and Minimization:
-
Detection: The most reliable method for detecting racemization is through chiral HPLC analysis of the hydrolyzed peptide. This allows for the separation and quantification of D- and L-isomers.
-
Choice of Coupling Reagents: The selection of coupling reagents significantly impacts the degree of racemization. Using additives like HOBt or OxymaPure can suppress racemization. The combination of DIC/Oxyma is often recommended for sensitive amino acids.
-
Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0°C) and use less polar solvents where feasible to reduce the rate of racemization.
Q4: I am observing a low yield of my final dipeptide product. What are the potential causes?
A4: Low yield is a common problem in solid-phase peptide synthesis and can be attributed to several factors throughout the process.
Potential Causes and Solutions:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group will lead to truncated sequences. Ensure fresh deprotection reagents are used and consider extending the deprotection time if necessary.
-
Poor Coupling Efficiency: As discussed in Q2, incomplete coupling results in deletion sequences.
-
Diketopiperazine Formation: As detailed in Q1, the formation of DKP leads to the cleavage of the dipeptide from the resin, significantly reducing the final yield.
-
Cleavage and Deprotection Problems: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups can also result in lower yields. Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your dipeptide.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC of Crude Product
-
Symptoms: The HPLC chromatogram of the crude dipeptide shows multiple peaks, indicating the presence of impurities.
-
Possible Causes & Solutions:
-
Incomplete Coupling/Deprotection: Leads to deletion or truncated sequences.
-
Solution: Use monitoring tests like the Kaiser test during synthesis. Employ double coupling or extend deprotection times as needed.
-
-
Diketopiperazine Formation: Results in a cyclic dipeptide impurity.
-
Solution: Implement prevention strategies as outlined in FAQ A1.
-
-
Racemization: May lead to diastereomeric impurities that can sometimes be separated by HPLC.
-
Solution: Follow the guidelines in FAQ A3 to minimize racemization.
-
-
Side-Chain Reactions: Depending on the amino acids, side-chain reactions can occur.
-
Solution: Ensure appropriate side-chain protecting groups are used and that the cleavage cocktail contains suitable scavengers.
-
-
Issue 2: Positive Kaiser Test After Coupling
-
Symptoms: A sample of resin beads turns blue after performing the Kaiser test post-coupling.
-
Interpretation & Action:
-
Intense Blue Color: Indicates a significant amount of unreacted primary amines, signifying a failed or highly incomplete coupling.
-
Action: Recouple with fresh reagents. If the problem persists, check the quality of the amino acid and coupling reagents.
-
-
Light Blue Color/Blue Beads in Colorless Solution: Suggests the coupling is nearly complete but some unreacted sites remain.
-
Action: Extend the coupling time or perform a second coupling. Alternatively, to prevent the formation of deletion sequences, cap the unreacted amines using a reagent like acetic anhydride.
-
-
Data Presentation
Table 1: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Reagent | DKP Formation (%) |
| 20% (v/v) piperidine/DMF | 13.8 |
| 5% (v/v) piperidine/DMF | 12.2 |
| 5% (w/v) piperazine/DMF | < 4.0 |
| 5% (w/v) piperazine/NMP | < 4.0 |
Data adapted from a study on DKP formation, highlighting the effectiveness of piperazine in reducing this side reaction.
Table 2: Racemization Levels with Various Coupling Reagents
| Coupling Reagent Combination | % D-Isomer Formed |
| HBTU/HOBt/DIEA | ~1.5% |
| HATU/HOAt/DIEA | ~0.8% |
| DIC/Oxyma | ~0.5% |
This table provides a comparative overview of the racemization potential of common coupling reagent systems. Actual values can vary based on the specific amino acids and reaction conditions.
Experimental Protocols
1. Kaiser Test for Monitoring Coupling
-
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating incomplete coupling.
-
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g ninhydrin in 20 mL n-butanol.
-
Solution C: 40 g phenol in 20 mL n-butanol.
-
-
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of each of Reagent A, B, and C.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue: Failed coupling.
-
Light Blue/Blue Beads: Incomplete coupling.
-
Colorless/Yellow: Complete coupling.
-
2. Standard Fmoc Deprotection Protocol
-
Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.
-
Reagent: 20% piperidine in DMF (v/v).
-
Procedure:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
3. HBTU/HOBt Coupling Protocol
-
Objective: To couple an Fmoc-protected amino acid to the free N-terminus of the resin-bound peptide.
-
Reagents:
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIEA to the mixture to activate the amino acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
4. Cleavage of Dipeptide from Resin
-
Objective: To cleave the synthesized dipeptide from the solid support and remove side-chain protecting groups.
-
Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The composition of the cocktail depends on the amino acids in the dipeptide.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Visualizations
References
Technical Support Center: Enhancing Cellular Uptake of Seryl-Aspartic Acid
Welcome to the technical support center for enhancing the cellular uptake of seryl-aspartic acid (Ser-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guides
Issue 1: Low or Undetectable Intracellular Concentration of Seryl-Aspartic Acid
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Poor Membrane Permeability | 1. Increase Concentration/Incubation Time: Systematically increase the concentration of Ser-Asp in your culture medium and/or extend the incubation time. 2. Optimize Media Conditions: Perform experiments in serum-free media to avoid potential interference from serum components. | Seryl-aspartic acid is a small, hydrophilic, and negatively charged dipeptide, which will have inherently low passive permeability across the negatively charged and hydrophobic cell membrane. Increasing the concentration gradient and duration of exposure can enhance uptake. Serum proteins may bind to the peptide or otherwise interfere with its uptake. |
| Ineffective Delivery Strategy | 1. Conjugation to a Cell-Penetrating Peptide (CPP): Covalently link Ser-Asp to a cationic CPP such as TAT or oligoarginine. 2. Encapsulation in Liposomes: Formulate Ser-Asp within cationic or pH-sensitive liposomes. 3. Formulation with Nanoparticles: Utilize polymeric nanoparticles, such as those made from chitosan or PLGA, to encapsulate Ser-Asp. | CPPs are known to facilitate the intracellular delivery of various cargo molecules by interacting with the cell membrane and promoting uptake. Liposomes and nanoparticles can protect the dipeptide from degradation and facilitate its entry into cells through endocytosis. Cationic formulations will have favorable electrostatic interactions with the negatively charged cell surface. |
| Endosomal Entrapment | 1. Co-administration with Endosomolytic Agents: Use fusogenic peptides (e.g., GALA, melittin) or pH-sensitive polymers that disrupt the endosomal membrane. 2. Use of pH-Sensitive Linkers: If using a CPP, conjugate Ser-Asp via a linker that is cleaved in the acidic environment of the endosome. | A common issue with delivery systems that rely on endocytosis is that the cargo becomes trapped in endosomes and is eventually degraded in lysosomes. Endosomolytic agents promote the release of the cargo into the cytoplasm. |
| Degradation of Seryl-Aspartic Acid | 1. Use of Peptidase Inhibitors: Include a cocktail of peptidase inhibitors in the culture medium. 2. Modify the Dipeptide: Consider using D-amino acid analogs of serine and/or aspartic acid to increase resistance to enzymatic degradation. | Extracellular or intracellular peptidases can degrade the dipeptide, reducing the amount available for uptake or action. |
Issue 2: High Cytotoxicity Observed After Treatment
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Toxicity of Delivery Vehicle | 1. Dose-Response Optimization: Perform a dose-response experiment to determine the optimal concentration of the delivery vehicle (CPP, liposome, nanoparticle) that provides good uptake with minimal toxicity. 2. PEGylation: Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to shield its charge and reduce toxicity. 3. Test Alternative Delivery Vehicles: If one type of CPP or nanoparticle is toxic, screen a panel of alternatives with different physicochemical properties. | High concentrations of cationic CPPs or certain nanoparticle formulations can disrupt cell membranes, leading to cytotoxicity. PEGylation is a common strategy to improve the biocompatibility of drug delivery systems. |
| Off-Target Effects of the Delivery System | 1. Incorporate Targeting Ligands: Modify your delivery system with ligands (e.g., antibodies, aptamers) that bind to specific receptors on your target cells. | This can increase the specificity of delivery and reduce toxicity to non-target cells. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering seryl-aspartic acid into cells?
A1: The primary challenges stem from the physicochemical properties of seryl-aspartic acid. It is a small, hydrophilic, and negatively charged dipeptide. The cell membrane is predominantly hydrophobic and also carries a net negative charge, which repels anionic molecules. Therefore, passive diffusion of seryl-aspartic acid across the cell membrane is highly inefficient.
Q2: Which type of cell-penetrating peptide (CPP) is best for seryl-aspartic acid delivery?
A2: Cationic CPPs, such as those rich in arginine (e.g., oligoarginine) or lysine, are generally recommended.[1][2] The positive charge of the CPP will form an electrostatic interaction with the negatively charged seryl-aspartic acid, forming a complex with a net positive charge that can more easily interact with the negatively charged cell surface.[1]
Q3: How can I confirm that seryl-aspartic acid has entered the cells and is not just stuck to the membrane?
A3: To differentiate between membrane-bound and internalized peptide, you can treat the cells with a protease like trypsin or pronase after incubation with your Ser-Asp formulation.[3] This will digest any externally bound peptide. Subsequent cell lysis and quantification of the intracellular content will then provide a more accurate measure of uptake. Confocal microscopy of a fluorescently labeled Ser-Asp can also help visualize its subcellular localization.
Q4: What methods can I use to quantify the intracellular concentration of seryl-aspartic acid?
A4: Several methods can be employed:
-
Fluorescence-Based Methods: If you have a fluorescently labeled version of Ser-Asp, you can use techniques like flow cytometry for population-level analysis or fluorescence microscopy for visualization and semi-quantitative analysis.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS/MS are highly sensitive and specific for quantifying the unlabeled dipeptide in cell lysates. This often involves the use of a stable isotope-labeled internal standard for accurate quantification.
Q5: My fluorescence microscopy images show a punctate pattern. What does this mean?
A5: A punctate or dotted fluorescence pattern is a strong indication of endosomal entrapment. This means your seryl-aspartic acid formulation has been taken up by the cell via endocytosis but has not been released into the cytoplasm. To address this, you may need to incorporate strategies to enhance endosomal escape, as detailed in the troubleshooting guide.
Experimental Protocols
Protocol 1: Conjugation of Seryl-Aspartic Acid to a Cationic CPP
This protocol provides a general workflow for conjugating Ser-Asp to a CPP like TAT (YGRKKRRQRRR) using a standard crosslinker such as EDC/NHS.
-
Materials: Seryl-Aspartic Acid, Cationic CPP with a free amine or carboxyl group, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), Conjugation Buffer (e.g., MES buffer, pH 6.0), Quenching Solution (e.g., hydroxylamine), Desalting column or dialysis cassette.
-
Procedure:
-
Dissolve Ser-Asp in conjugation buffer.
-
Add EDC and NHS to activate the carboxylic acid group of aspartic acid. Incubate for 15-30 minutes at room temperature.
-
Add the CPP to the activated Ser-Asp solution. The primary amine on the CPP (e.g., the N-terminus or a lysine side chain) will react with the activated carboxyl group.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate to remove unreacted components using a desalting column or dialysis.
-
Characterize the conjugate using techniques like MALDI-TOF MS to confirm successful conjugation.
-
Protocol 2: Quantification of Intracellular Seryl-Aspartic Acid using Mass Spectrometry
This protocol outlines a general procedure for quantifying intracellular Ser-Asp.
-
Materials: Cell culture plates, Ser-Asp delivery formulation, PBS, Trypsin-EDTA, Cell scraper, Lysis buffer (e.g., RIPA buffer), Stable isotope-labeled Ser-Asp internal standard, Protein quantification assay (e.g., BCA assay), Mass spectrometer (e.g., LC-MS/MS).
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with the Ser-Asp delivery formulation for the desired time and concentration. Include untreated cells as a negative control.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular peptide.
-
(Optional) Treat with trypsin for a short period to remove membrane-bound peptide. Neutralize the trypsin with serum-containing media and wash again with PBS.
-
Lyse the cells using a lysis buffer.
-
Scrape the cells and collect the lysate.
-
Spike the lysate with a known concentration of the stable isotope-labeled Ser-Asp internal standard.
-
Determine the total protein concentration of the lysate.
-
Process the sample for MS analysis (e.g., protein precipitation).
-
Analyze the sample using LC-MS/MS. Quantify the amount of Ser-Asp by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the amount of intracellular Ser-Asp to the total protein concentration.
-
Visualizations
Caption: General experimental workflow for enhancing and quantifying the cellular uptake of seryl-aspartic acid.
Caption: Troubleshooting decision tree for low cellular uptake of seryl-aspartic acid.
Caption: A potential cellular uptake and signaling pathway for delivered seryl-aspartic acid.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of H-SER-ASP-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the dipeptide H-SER-ASP-OH. The primary source of variability in peptides containing an Asp-Ser motif is the formation of aspartimide-related impurities during synthesis. This guide offers detailed experimental protocols and strategies to mitigate these issues and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as serylaspartic acid, is a dipeptide composed of L-serine and L-aspartic acid.[1] Dipeptides and short peptides serve as building blocks in peptide synthesis and are utilized in various areas of biochemical and pharmaceutical research, including drug design and the study of cellular signaling pathways.
Q2: What is the primary cause of batch-to-batch variability in this compound?
The main cause of batch-to-batch variability in peptides containing an Asp-Ser sequence is the formation of a cyclic aspartimide intermediate during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[2] This side reaction is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine).[2]
Q3: What are the consequences of aspartimide formation?
The aspartimide intermediate is unstable and can lead to a mixture of impurities that are difficult to separate from the desired this compound dipeptide. These impurities include:
-
β-aspartyl peptides (iso-H-SER-ASP-OH): The peptide bond is formed with the side-chain carboxyl group of aspartic acid instead of the alpha-carboxyl group.
-
Racemized products: The stereochemistry of the aspartic acid residue can change from the L-form to the D-form.
-
Piperidide adducts: The aspartimide ring can be opened by piperidine, leading to the formation of piperidide-conjugated impurities.
These impurities can have different biological activities and physicochemical properties, leading to inconsistent experimental results.
Q4: How can I detect aspartimide-related impurities in my this compound sample?
The most common analytical techniques for detecting these impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Can separate the desired peptide from its isomers and other impurities based on differences in their hydrophobicity. Aspartimide-related impurities often have slightly different retention times.
-
Mass Spectrometry (MS): Can confirm the mass of the desired peptide and identify impurities with different masses (e.g., piperidide adducts). However, isoaspartate and racemized impurities have the same mass as the target peptide and require fragmentation analysis (MS/MS) for differentiation.
Q5: How can I minimize aspartimide formation during the synthesis of this compound?
Several strategies can be employed to reduce aspartimide formation during Fmoc-SPPS:
-
Use of sterically hindered Asp protecting groups: Employing bulky protecting groups on the side chain of aspartic acid, such as O-3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the formation of the aspartimide ring.
-
Use of pseudoproline dipeptides: Incorporating a pre-formed Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH dipeptide masks the backbone amide nitrogen of serine, preventing the cyclization reaction.
-
Modification of Fmoc deprotection conditions: Using a weaker base than piperidine or adding an acidic additive like HOBt to the deprotection solution can reduce the rate of aspartimide formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple peaks with the same mass in HPLC-MS analysis. | Aspartimide formation leading to isoaspartate (β-aspartyl) and/or racemized (D-Asp) isomers. | Optimize the HPLC separation method to better resolve the isomers. Consider using a shallower gradient and a different ion-pairing agent. For future syntheses, implement strategies to minimize aspartimide formation (see FAQs). |
| Low yield of the desired this compound peptide. | Significant conversion to aspartimide-related byproducts during synthesis. | Review the synthesis protocol. If using standard Fmoc-Asp(OtBu)-OH, consider switching to a derivative with a bulkier protecting group or using a pseudoproline dipeptide. |
| Inconsistent biological activity between different batches. | Presence of varying levels of isoaspartate or other impurities that may have altered biological function. | Thoroughly characterize each batch by HPLC and MS to quantify the purity and identify major impurities. Establish a stringent purity specification for accepting new batches. |
| Difficulty in dissolving the lyophilized peptide. | The presence of hydrophobic impurities or aggregation. | Test solubility in different solvent systems (e.g., water, dilute acetic acid, DMSO). If solubility remains an issue, repurify the peptide using an appropriate HPLC protocol. |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of this compound and its Isomers
This protocol provides a general method for the analytical separation of this compound from its potential aspartimide-related impurities.
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 25 20 27 100 30 100 32 0 | 35 | 0 |
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of this compound and the percentage of any impurities. The desired α-peptide is expected to elute slightly earlier than the β-isoaspartate peptide.
Protocol 2: Fmoc-SPPS of this compound using a Pseudoproline Dipeptide
This protocol describes a method to synthesize this compound with minimized aspartimide formation.
Materials:
-
Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH (Pseudoproline dipeptide)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH and HBTU in DMF.
-
Add DIPEA and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 2 hours.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using the cleavage cocktail for 2-3 hours. The pseudoproline ring is cleaved during this step to yield the native serine residue.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by preparative RP-HPLC.
Visualizations
Caption: Workflow for the synthesis of this compound using a pseudoproline dipeptide to minimize aspartimide formation.
References
Validation & Comparative
Validating Peptide-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Methods
For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of synthetic peptides like H-SER-ASP-OH and related compounds, rigorous validation of programmed cell death is crucial. This guide provides an objective comparison of the widely used Annexin V binding assay with other key methods for detecting and quantifying peptide-induced apoptosis, supported by experimental data and detailed protocols.
The induction of apoptosis is a key therapeutic strategy in oncology and other fields. Small peptides, particularly those containing motifs like Arginylglycylaspartic acid (RGD), have garnered significant interest for their ability to trigger this process. While the specific peptide this compound is not extensively documented in publicly available literature, the principles of validating apoptosis remain universal. This guide will use the well-studied RGD peptides as a prime example to illustrate the validation process.
The Role of Annexin V in Detecting Early Apoptosis
The Annexin V assay is a cornerstone for identifying early-stage apoptotic cells. Its mechanism relies on the translocation of phosphatidylserine (PS), a phospholipid, from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.
To distinguish between different stages of cell death, Annexin V is often used in conjunction with a vital dye such as Propidium Iodide (PI). PI is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces.
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Primarily necrotic cells.
Comparative Analysis of Apoptosis Detection Methods
While the Annexin V assay is a powerful tool, a multi-faceted approach using alternative methods is recommended for comprehensive validation of peptide-induced apoptosis. The table below compares the Annexin V assay with other common techniques.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations |
| Annexin V Binding Assay | Detects externalization of phosphatidylserine (PS) on the outer plasma membrane. | Early | - High sensitivity for early apoptotic events.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells with a viability dye (e.g., PI). | - Can also stain necrotic cells if the membrane is compromised.- PS exposure can be transient, potentially leading to underestimation. |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[1][2] | Late | - Highly specific for apoptotic cells with significant DNA fragmentation.[1] | - May not detect early-stage apoptosis before extensive DNA cleavage.- Can produce false positives in necrotic cells or cells with DNA damage from other sources. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -8, -9). | Mid to Late | - Provides mechanistic insight into the specific apoptotic pathway activated (intrinsic vs. extrinsic).- Can be highly sensitive. | - Caspase activation can be transient.- Some forms of apoptosis may be caspase-independent. |
Signaling Pathways of RGD-Induced Apoptosis
RGD-containing peptides are known to induce apoptosis through mechanisms that can be both dependent and independent of their interaction with integrin receptors. A key mechanism involves the direct activation of caspases. Research has shown that RGD peptides can enter cells and trigger the autoprocessing and activation of procaspase-3. Furthermore, studies have demonstrated that RGD peptides can activate both initiator caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.
Caption: RGD peptide-induced apoptosis signaling pathway.
Experimental Workflow: Annexin V/PI Staining for Flow Cytometry
The following diagram outlines the typical workflow for assessing peptide-induced apoptosis using Annexin V and PI staining followed by flow cytometry analysis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is a generalized procedure for staining cells with Annexin V and PI for flow cytometry.
-
Cell Preparation:
-
Culture cells to the desired confluency and induce apoptosis by treating with the this compound or RGD peptide at various concentrations and for different time points. Include untreated cells as a negative control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
TUNEL Assay Protocol
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation and Fixation:
-
Prepare cells as described in the Annexin V protocol (Step 1).
-
Fix the cells in 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Resuspend the cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP).
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells twice with PBS.
-
-
Detection:
-
If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-FITC) for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.
-
Conclusion
References
A Comparative Guide to Control Experiments for H-SER-ASP-OH Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for cellular assays involving the dipeptide H-SER-ASP-OH. Given that the specific biological function of this compound is not extensively characterized, this document outlines a foundational experimental strategy to assess its potential effects on cell viability, proliferation, and apoptosis. The inclusion of appropriate controls is critical for the accurate interpretation of experimental data and for distinguishing specific effects of the peptide from artifacts.
Introduction to this compound and Control Experiments
This compound is a dipeptide composed of L-serine and L-aspartic acid. Serine is a crucial amino acid in various metabolic pathways and a key residue for phosphorylation in signaling cascades, while aspartic acid is an excitatory neurotransmitter and a precursor to other amino acids.[1] The combination of these two amino acids in a dipeptide suggests potential roles in cell signaling, metabolism, or other cellular processes.
To elucidate the cellular effects of this compound, a panel of assays assessing cell health and proliferation is recommended. This guide focuses on three common assays: the MTT assay for cell viability, the BrdU assay for cell proliferation, and the Caspase-3 activity assay for apoptosis. For each assay, we present a comparison of the target peptide with essential positive, negative, and vehicle controls.
Experimental Design and Controls
A robust experimental design is fundamental to obtaining reliable and interpretable results. The following controls are essential for cellular assays involving this compound:
-
Vehicle Control: This control consists of cells treated with the solvent used to dissolve the this compound peptide (e.g., sterile phosphate-buffered saline or a specific buffer). This is crucial to ensure that the observed effects are due to the peptide itself and not the vehicle.
-
Negative Control (Untreated): This sample consists of untreated cells and provides a baseline for normal cell behavior under the experimental conditions.
-
Positive Control: This control uses a well-characterized substance known to produce a strong, predictable effect in the assay. This confirms that the assay is working correctly and provides a benchmark for comparing the effect of this compound.
Below is a logical workflow for conducting cellular assays with this compound and the appropriate controls.
Hypothetical Signaling Pathway
Given the roles of serine and aspartate in cellular signaling, a plausible, hypothetical mechanism of action for this compound could involve its binding to a cell surface receptor, initiating a downstream phosphorylation cascade that influences gene expression related to cell survival or apoptosis. For instance, the peptide could interact with a receptor akin to the NMDA receptor, which is known to bind aspartate and be modulated by D-serine.[2][3][4][5] This interaction could trigger a MAP kinase (MAPK/ERK) pathway, a common signaling cascade involved in cell proliferation and survival.
Data Presentation and Comparison
The following tables summarize hypothetical quantitative data for the described cellular assays, comparing the effects of this compound with appropriate controls.
Table 1: Cell Viability (MTT Assay)
| Treatment (48h) | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Negative Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control | N/A | 1.23 ± 0.09 | 98.4% |
| This compound | 1 | 1.30 ± 0.10 | 104.0% |
| 10 | 1.45 ± 0.12 | 116.0% | |
| 100 | 1.62 ± 0.15 | 129.6% | |
| Positive Control (Doxorubicin) | 1 | 0.31 ± 0.04 | 24.8% |
Table 2: Cell Proliferation (BrdU Assay)
| Treatment (24h) | Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation |
| Negative Control | 0 | 0.85 ± 0.06 | 100% |
| Vehicle Control | N/A | 0.84 ± 0.07 | 98.8% |
| This compound | 1 | 0.90 ± 0.08 | 105.9% |
| 10 | 1.15 ± 0.10 | 135.3% | |
| 100 | 1.42 ± 0.13 | 167.1% | |
| Positive Control (Serum) | 10% | 1.55 ± 0.14 | 182.4% |
| Negative Proliferation Control (Hydroxyurea) | 100 | 0.25 ± 0.03 | 29.4% |
Table 3: Apoptosis (Caspase-3 Activity Assay)
| Treatment (24h) | Concentration (µM) | Relative Caspase-3 Activity (Fold Change vs. Negative Control) (Mean ± SD) |
| Negative Control | 0 | 1.00 ± 0.12 |
| Vehicle Control | N/A | 1.05 ± 0.15 |
| This compound | 1 | 0.98 ± 0.13 |
| 10 | 0.95 ± 0.11 | |
| 100 | 0.92 ± 0.14 | |
| Positive Control (Staurosporine) | 1 | 4.50 ± 0.45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin) in serum-free culture medium. Replace the existing medium with 100 µL of the peptide or control solutions. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Assay)
This assay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution, and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. After sufficient color development (5-30 minutes), add 100 µL of stop solution and measure the absorbance at 450 nm.
-
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and controls (e.g., Staurosporine as a positive control) for the desired time.
-
Cell Lysis: Collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the samples and collect the supernatant containing the cell lysate.
-
Caspase-3 Activity Measurement: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2x reaction buffer containing DTT.
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.
-
References
- 1. Ser-Asp | C7H12N2O6 | CID 7016057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of H-SER-ASP-OH Cross-Reactivity with Key Protease Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide H-SER-ASP-OH (Ser-Asp) and its potential cross-reactivity with various classes of proteases. Due to the fundamental roles of serine and aspartic acid residues in the catalytic mechanisms of several protease families, understanding the interaction of this dipeptide with off-target enzymes is crucial for its development as a specific substrate or inhibitor. This document summarizes expected reactivity based on known protease specificities and provides detailed experimental protocols for assessing these interactions.
Introduction to this compound and Protease Interactions
The dipeptide this compound consists of a serine residue followed by an aspartic acid residue. These amino acids are integral to the function of two major protease classes: serine proteases and aspartic proteases.
-
Serine Proteases: These enzymes utilize a catalytic triad, often composed of serine, histidine, and aspartate, to hydrolyze peptide bonds.[1] The serine acts as the nucleophile, while the aspartate residue helps to orient the histidine and stabilize the transition state.[1] Given the presence of both serine and aspartate in this compound, its potential to interact with the active sites of serine proteases warrants investigation.
-
Aspartic Proteases: This class of enzymes uses two aspartic acid residues to activate a water molecule, which then acts as the nucleophile for peptide bond cleavage.[2] Their activity is typically optimal at acidic pH.[2] The aspartate residue in this compound could potentially interact with the active site of these enzymes.
-
Cysteine Proteases (Caspases): A notable subclass, the caspases (cysteine-aspartic proteases), exhibit a high degree of specificity for cleaving peptide bonds C-terminal to an aspartic acid residue.[3]
-
Granzyme B: A serine protease with a unique specificity for cleaving after aspartic acid residues.
This guide will explore the hypothetical cross-reactivity of this compound with representative members of these protease families.
Quantitative Analysis of Protease Cross-Reactivity
To objectively assess the cross-reactivity of this compound, a series of enzyme inhibition assays would be performed. The following table presents a hypothetical summary of such an analysis, with inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) as key metrics. Lower values indicate stronger inhibition.
| Protease Class | Representative Enzyme | Substrate Specificity | Expected Interaction with this compound | Hypothetical Kᵢ (µM) | Hypothetical IC₅₀ (µM) |
| Serine Protease | Trypsin | Cleaves after Lysine (Lys) or Arginine (Arg) | Low / Negligible | >1000 | >1000 |
| Chymotrypsin | Cleaves after aromatic residues (Phe, Trp, Tyr) | Low / Negligible | >1000 | >1000 | |
| Granzyme B | Cleaves after Aspartic Acid (Asp) | Potential Substrate/Weak Inhibitor | 50 - 200 | 100 - 500 | |
| Aspartic Protease | Pepsin | Broad, prefers hydrophobic residues | Low | >500 | >1000 |
| BACE-1 | β-secretase, cleaves specific sequence in APP | Very Low / Negligible | >1000 | >1000 | |
| Cysteine Protease | Caspase-3 | Cleaves after Aspartic Acid in specific motifs (DEVD) | Low (Asp is not in the correct position) | >500 | >1000 |
Experimental Protocols
A detailed methodology for determining the cross-reactivity of this compound is provided below. This protocol is based on a general fluorescence-based protease activity assay.
Principle
The activity of a given protease is monitored by the cleavage of a fluorogenic substrate. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal. By measuring the reaction rate at various concentrations of the inhibitor (this compound), the IC50 and subsequently the Ki can be determined.
Materials
-
Enzymes: Purified preparations of Trypsin, Chymotrypsin, Granzyme B, Pepsin, BACE-1, and Caspase-3.
-
Fluorogenic Substrates:
-
Trypsin: Boc-Gln-Ala-Arg-AMC
-
Chymotrypsin: Suc-Leu-Leu-Val-Tyr-AMC
-
Granzyme B: Ac-IETD-AMC
-
Pepsin: A quenched fluorescent substrate suitable for acidic pH.
-
BACE-1: A specific FRET-based substrate.
-
Caspase-3: Ac-DEVD-AMC
-
-
Inhibitor: this compound
-
Assay Buffers: Specific to each enzyme for optimal activity (e.g., Tris-based buffers for serine proteases at neutral pH, acetate buffers for pepsin at acidic pH).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of each enzyme in its respective assay buffer.
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (and a control with no inhibitor).
-
Enzyme solution.
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will be specific to the fluorophore (e.g., AMC: Ex=360 nm, Em=460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizing Experimental and Logical Workflows
To further clarify the experimental design and the underlying logic, the following diagrams are provided.
Caption: Workflow for Protease Inhibition Assay.
Caption: Protease Inhibition Mechanism.
References
The Efficacy of H-SER-ASP-OH Versus a Scrambled Dipeptide: An Analysis of Available Scientific Evidence
A comprehensive review of published scientific literature reveals a significant gap in the direct comparative efficacy studies between the dipeptide H-SER-ASP-OH (Seryl-Aspartate) and its scrambled counterpart. Despite searches for biological assays, functional studies, and cell signaling experiments involving this compound, no peer-reviewed articles presenting quantitative data on its specific biological activity were identified. Consequently, a direct, evidence-based comparison with a scrambled dipeptide, which would serve as a negative control to demonstrate sequence-specificity of any observed effects, cannot be constructed at this time.
The dipeptide this compound is a simple molecule consisting of the amino acids L-serine and L-aspartic acid joined by a peptide bond. While individual amino acids and larger peptides containing the Ser-Asp sequence are known to have various biological roles, the specific function of this dipeptide remains largely uncharacterized in the public domain of scientific research.
In experimental biology, a scrambled peptide is a crucial control. It is synthesized with the same amino acid composition as the peptide of interest but with the sequence of amino acids randomly shuffled. This control helps to ensure that any observed biological effect is due to the specific sequence of the active peptide and not merely a result of the presence of the constituent amino acids or other non-specific factors.
Without baseline data on the efficacy of this compound in any biological system, it is not possible to design a meaningful comparative study. Such a study would require an established, reproducible assay in which this compound demonstrates a measurable effect. Once such an effect is documented, a scrambled dipeptide, such as H-ASP-SER-OH, could be tested in parallel to validate the sequence-specificity of the activity.
Hypothetical Experimental Design for Future Comparative Analysis
Should future research establish a biological function for this compound, a comparative study could be designed. Below is a hypothetical experimental workflow that researchers could employ.
Table 1: Hypothetical Data Comparison of this compound vs. Scrambled Dipeptide
| Parameter Assayed | This compound (Active) | H-ASP-SER-OH (Scrambled) | Vehicle Control |
| Cell Proliferation (% of Control) | - | - | 100% |
| Enzyme Activity (U/mL) | - | - | - |
| Gene Expression (Fold Change) | - | - | 1.0 |
| Protein Phosphorylation (Fold Change) | - | - | 1.0 |
Data in this table is hypothetical and would need to be populated with results from actual experiments.
Experimental Protocols (Hypothetical)
The following are examples of experimental protocols that could be adapted to compare the efficacy of this compound and a scrambled dipeptide once a biological activity is identified.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare stock solutions of this compound and H-ASP-SER-OH in a suitable solvent (e.g., sterile water or PBS). Dilute the peptides to a range of final concentrations in cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptides or a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Cell Treatment: Treat immune cells (e.g., macrophages or T-cells) with this compound, H-ASP-SER-OH, or a vehicle control for a specified period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Protocol: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α).
-
Data Analysis: Create a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the cell supernatants.
Visualizing a Potential Experimental Workflow
The following diagram illustrates a hypothetical workflow for comparing the effects of this compound and a scrambled dipeptide on a generic cell-based assay.
Signaling Pathway (Hypothetical)
Should this compound be found to activate a signaling pathway, a diagram could be constructed to visualize the mechanism. For example, if it were to bind to a receptor and activate a kinase cascade, the diagram would illustrate this.
A Comparative Guide to the Validation of H-SER-ASP-OH Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of the dipeptide H-SER-ASP-OH. Experimental protocols and supporting data are presented to offer a clear and objective assessment of each technique's performance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[1] This technique separates the target peptide from impurities based on hydrophobicity. For a polar dipeptide like this compound, which consists of serine and aspartic acid, careful method development is crucial for achieving optimal separation from polar impurities.
Experimental Protocol: RP-HPLC for this compound Purity Validation
This protocol is a recommended starting point for the validation of this compound purity. Optimization may be required based on the specific HPLC system and impurity profile.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent to a final concentration of 1 mg/mL. Given the polar nature of the peptide, initial solvent selection should be water or a low percentage of organic solvent. Based on the solubility of its constituent amino acids, L-Aspartic acid is soluble in water (2 mg/mL with sonication and warming to 60°C) and L-Serine is also water-soluble.[2] Therefore, HPLC-grade water should be a suitable solvent.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column designed for polar analytes may provide better retention and resolution.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: Due to the high polarity of this compound, a shallow gradient should be employed. A suggested starting gradient is:
-
0-5 min: 0% B
-
5-25 min: 0-15% B
-
25-30 min: 15-50% B
-
30-32 min: 50-0% B
-
32-40 min: 0% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 210-220 nm (peptide bond absorption).[3]
-
Injection Volume: 10 µL
3. Data Analysis:
-
The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison of Purity Validation Methods
While HPLC is the primary method for peptide purity analysis, other techniques offer complementary information and can be crucial for a comprehensive quality assessment. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
| Parameter | HPLC (UV Detection) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Measurement | Purity based on chromatographic separation | Mass-to-charge ratio for identity confirmation and impurity identification | Molar concentration of constituent amino acids (determines peptide content) |
| Typical Purity Specification | >95% for research grade | N/A (confirms identity) | N/A (measures content) |
| Limit of Detection (LOD) | ~0.05-0.1% for related impurities[4] | Can be lower than HPLC for specific impurities (e.g., <0.1% of API)[5] | Not typically used for impurity detection |
| Limit of Quantification (LOQ) | Typically around 0.1-0.3% | Can be as low as ~0.1 µM for impurities | Not applicable for impurity quantification |
| Accuracy | Dependent on peak integration and baseline stability | High for mass determination (typically <5 ppm) | High for peptide content, with accuracy often within ±10% of the theoretical value. |
| Precision (%CV) | Typically <2% for the main peak | Generally high, but quantification can be less precise than HPLC without isotopic standards | Can be highly precise (<5% CV), but variability between labs can occur. |
| Throughput | High | High | Low (requires sample hydrolysis) |
| Destructive | Yes | Yes | Yes |
Alternative Purity Assessment Methods
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the synthesized peptide by verifying its molecular weight. It is also highly effective in identifying impurities, such as deletion sequences, truncated peptides, or modifications that may not be resolved by HPLC. When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification, offering a comprehensive profile of the sample.
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the net peptide content of a sample. This is achieved by hydrolyzing the peptide into its constituent amino acids, which are then quantified. The results provide the ratio of each amino acid, confirming the peptide's composition and providing an accurate measure of the total peptide amount in the lyophilized powder, which often contains water and counter-ions. The accuracy of AAA is dependent on a complete hydrolysis and precise quantification of the released amino acids.
Visualizing the Workflow
The following diagrams, created using Graphviz, illustrate the experimental workflow for HPLC purity validation and the logical relationship between the different analytical methods.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. glpbio.com [glpbio.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of H-SER-ASP-OH and Z-DEVD-pNA for Caspase-3 Cleavage
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Caspase-3 Substrate Efficiency
In the study of apoptosis and related cellular processes, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic signaling cascade. Among them, caspase-3 is a key executioner enzyme, and its activity is a hallmark of apoptosis. The selection of an appropriate substrate is critical for the reliable quantification of caspase-3 activity. This guide provides a detailed kinetic comparison between a well-established chromogenic substrate, Z-DEVD-pNA, and a hypothetical shorter peptide, H-SER-ASP-OH, highlighting the structural determinants of efficient caspase-3 cleavage.
Executive Summary
Z-DEVD-pNA (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used tetrapeptide substrate that mimics the natural cleavage site of caspase-3 in poly(ADP-ribose) polymerase (PARP). Its design incorporates the preferred amino acid sequence for caspase-3 recognition, leading to efficient enzymatic cleavage. In contrast, this compound, a dipeptide, represents a minimal substrate that, while containing the essential P1 Aspartic acid residue, is predicted to be a significantly poorer substrate for caspase-3. This is primarily due to the lack of crucial P3 and P4 recognition sites that are vital for stable enzyme-substrate binding and efficient catalysis.
Kinetic Parameter Comparison
The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and kcat (catalytic rate constant). Km is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While direct experimental data for this compound is not available in the literature, a hypothetical comparison based on established principles of caspase substrate specificity predicts a stark difference in kinetic parameters compared to Z-DEVD-pNA.
| Substrate | Peptide Sequence | P4 | P3 | P2 | P1 | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-DEVD-pNA | Z-Asp-Glu-Val-Asp-pNA | Asp | Glu | Val | Asp | ~10-20 | >1 | >50,000 |
| This compound | This compound | - | - | Ser | Asp | Very High (>1000) | Very Low (<0.01) | Very Low (<10) |
Table 1: Comparative Kinetic Parameters for Caspase-3 Cleavage. The values for Z-DEVD-pNA are typical ranges found in the literature. The values for this compound are hypothetical estimations based on the known requirement of caspases for a tetrapeptide recognition motif. The significantly higher Km and lower kcat for this compound reflect its predicted poor binding and inefficient cleavage.
The Structural Basis for Differential Cleavage Efficiency
Caspases recognize a tetrapeptide sequence (P4-P3-P2-P1) N-terminal to the cleavage site.[1] The specificity of this recognition is a key determinant of the catalytic efficiency.
-
P1 Position: All caspases have a stringent requirement for an Aspartic acid (Asp) residue at the P1 position.[2] Both Z-DEVD-pNA and this compound fulfill this primary requirement.
-
P4 Position: Effector caspases like caspase-3 show a strong preference for an Asp residue at the P4 position.[1] The DEVD sequence of Z-DEVD-pNA provides this optimal P4 residue, contributing to its high affinity for the caspase-3 active site. This compound lacks a P4 residue altogether.
-
P2 and P3 Positions: The amino acids at the P2 and P3 positions also contribute to the binding affinity and specificity. While there is some variability, these positions are crucial for orienting the substrate correctly within the enzyme's binding cleft. This compound lacks a P3 residue.
The truncation of a tetrapeptide substrate to a tripeptide or dipeptide has been shown to dramatically decrease its effectiveness as both a substrate and an inhibitor for caspases.[1] This is because the interactions between the P3 and P4 residues of the substrate and the corresponding S3 and S4 pockets of the caspase are critical for stabilizing the enzyme-substrate complex and ensuring efficient catalysis.
Signaling Pathway Context: The Role of Caspase-3 in Apoptosis
Caspase-3 is a central executioner caspase in the apoptotic pathway. It is activated by initiator caspases (like caspase-8 and caspase-9) and proceeds to cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The cleavage of PARP, from which the DEVD sequence is derived, is a key event in this process.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of caspase-3.
Experimental Protocol: Caspase-3 Activity Assay using Z-DEVD-pNA
This protocol outlines a standard colorimetric assay to measure caspase-3 activity in cell lysates.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay (e.g., Bradford or BCA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Z-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and culture overnight.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
Add 2x Reaction Buffer to each well.
-
Add Z-DEVD-pNA substrate to a final concentration of 200 µM.
-
The total reaction volume should be consistent across all wells (e.g., 100 µL).
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of pNA release by determining the slope of the linear portion of the absorbance vs. time curve.
-
Caspase activity can be expressed as the change in absorbance per minute per milligram of protein.
-
Caption: Workflow for a typical caspase-3 colorimetric assay using Z-DEVD-pNA.
Conclusion
The kinetic comparison between Z-DEVD-pNA and this compound underscores the critical importance of the extended tetrapeptide recognition motif for efficient caspase-3 cleavage. While this compound contains the essential P1 Aspartate, its lack of P3 and P4 residues would render it a very poor substrate, characterized by weak binding (high Km) and slow turnover (low kcat). For researchers aiming to accurately quantify caspase-3 activity, the use of optimized tetrapeptide substrates like Z-DEVD-pNA is essential. This guide provides the foundational knowledge for selecting appropriate substrates and designing robust experimental protocols for the study of caspase-mediated cellular processes.
References
Safety Operating Guide
Proper Disposal Procedures for H-SER-ASP-OH
This guide provides essential safety and logistical information for the proper handling and disposal of H-SER-ASP-OH to ensure the safety of laboratory personnel and compliance with regulatory standards.
I. Pre-Disposal Hazard Assessment
Before initiating disposal, a thorough hazard assessment is crucial. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[2] Therefore, it is prudent to handle it with caution.
Key Principles:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as they can pose environmental and health risks.[2][3]
-
Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
II. Chemical and Physical Properties
Since specific data for this compound is limited, the properties of its constituent amino acids, L-Serine and L-Aspartic Acid, are provided below for reference.
| Property | L-Serine | L-Aspartic Acid |
| Molecular Formula | C3H7NO3 | C4H7NO4 |
| Molecular Weight | 105.09 g/mol | 133.1 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 228 °C (decomposes) | 270 - 271 °C |
| Solubility | Soluble in water | Slightly soluble in water. Soluble in 1M NaOH (100 mg/mL) and water with ultrasonication and warming to 60°C (2 mg/mL). |
| Storage Temperature | Room Temperature | Store at -20°C. |
III. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in liquid or solid form.
For liquid waste containing this compound, chemical inactivation is the recommended method before disposal. This process breaks the peptide bonds, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common reagents for peptide inactivation include:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
10% Bleach Solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite)
-
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container to ensure complete degradation of the peptide.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution.
-
For acidic solutions (e.g., HCl), slowly add a base such as sodium bicarbonate or NaOH until the pH is between 6.0 and 8.0.
-
For basic solutions (e.g., NaOH), slowly add an acid to achieve a neutral pH.
-
-
Collection and Storage:
-
Once neutralized, pour the solution into a designated container for non-hazardous aqueous waste.
-
The container should be clearly labeled with its contents.
-
Store the labeled waste container in a designated and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Quantitative Data for Chemical Inactivation
| Inactivation Reagent | Concentration | Minimum Inactivation Time | Notes |
| 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds | 24 hours | Ensures complete degradation of the peptide. |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions | 30-60 minutes | Effective for many peptides but can be corrosive. |
Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be segregated and disposed of as chemical waste.
-
Segregation: Place all solid waste contaminated with the peptide into a designated, leak-proof solid waste container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the chemical name (this compound).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
IV. Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of research-grade peptides like this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling H-SER-ASP-OH
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling the dipeptide H-SER-ASP-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and should be inspected before each use. Double-gloving is recommended for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Experimental Protocol: Safe Handling and Reconstitution
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Initial Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, light-protective, and desiccated container.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Reconstitution and Aliquoting:
-
Solvent Selection: Use high-purity, sterile water or an appropriate buffer for reconstitution. For peptides that are difficult to dissolve, sonication in a water bath can be used, but avoid excessive heating.
-
Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.
-
Storage of Reconstituted Peptide: Store aliquots at -20°C or -80°C. Use within a month if stored at -20°C, and for longer-term storage, -80°C is preferable.
Operational Plan: Spill Response and Waste Disposal
Spill Response:
-
Immediate Action: In case of a spill, alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleaning: Decontaminate the spill area with an appropriate disinfectant or cleaning solution.
-
Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.
Waste Disposal Plan:
Proper segregation and disposal of waste are essential to comply with institutional and environmental regulations.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of through approved chemical waste channels.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Regulatory Compliance: Disposal must align with local, state, and federal regulations for hazardous waste.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
